Technical Documentation Center

1-Pivaloyl-5-methoxyindole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Pivaloyl-5-methoxyindole

Core Science & Biosynthesis

Foundational

1-Pivaloyl-5-methoxyindole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-Pivaloyl-5-methoxyindole Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures rep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-Pivaloyl-5-methoxyindole

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of 1-Pivaloyl-5-methoxyindole. We move beyond a simple recitation of data to explore the causal reasoning behind the multi-technique analytical strategy, integrating data from Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document serves as a technical primer for researchers and professionals, demonstrating how disparate datasets are synergized into a single, validated structural hypothesis.

Introduction: The Significance of the N-Acylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its derivatization allows for the fine-tuning of biological activity. Specifically, N-acylation provides a synthetically accessible handle and can modulate the electronic properties and metabolic stability of the indole ring.[1][2] The inclusion of a methoxy substituent further enhances the electron-rich nature of the benzene portion of the indole, influencing its reactivity and potential biological interactions. 5-methoxyindole, for instance, is a crucial intermediate in the synthesis of compounds targeting cardiovascular and neurological diseases.[3]

Given this context, the unambiguous characterization of a specific derivative like 1-Pivaloyl-5-methoxyindole is paramount. The pivaloyl group, with its bulky tert-butyl moiety, introduces significant steric and electronic effects that must be precisely mapped. This guide treats the molecule as an unknown, applying a logical workflow to deduce its structure from first principles.

The Elucidation Workflow: A Multi-Pronged Approach

Elucidation_Workflow substance Purified Sample (1-Pivaloyl-5-methoxyindole) ms Mass Spectrometry (HRMS & MS/MS) substance->ms Determines Molecular Formula spectroscopy IR & UV-Vis Spectroscopy substance->spectroscopy Identifies Functional Groups nmr NMR Spectroscopy (1D & 2D) substance->nmr Maps Atomic Connectivity integration Data Integration & Verification ms->integration spectroscopy->integration nmr->integration structure Final Validated Structure integration->structure

Figure 1: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition and Fragmentation

The first step is to determine the molecule's exact mass and elemental formula, followed by an analysis of its fragmentation pattern to identify stable substructures.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard MS for its ability to measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. For a molecule containing C, H, N, and O, this is a critical first step.

Expected Data: The molecular formula for 1-Pivaloyl-5-methoxyindole is C₁₄H₁₇NO₂. Its calculated monoisotopic mass is 231.1259 g/mol . The HRMS experiment should yield an [M+H]⁺ ion at m/z 232.1332 or an [M+Na]⁺ ion at m/z 254.1151.

Protocol 1: HRMS Analysis via ESI-TOF
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode.

  • Infusion: Infuse the sample solution directly at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

  • Formula Determination: Use the instrument's software to calculate the elemental formula for the observed accurate mass of the parent ion.

Tandem Mass Spectrometry (MS/MS)

Expertise & Causality: By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation. The resulting product ions reveal the most labile bonds and the most stable fragments, providing direct clues about the molecule's structure. For N-acylindoles, cleavage of the N-acyl bond is a common and diagnostic fragmentation pathway.[4]

Predicted Fragmentation Pathway:

  • Loss of tert-butyl radical: The bond between the quaternary carbon and the carbonyl is susceptible to cleavage, leading to the loss of a C₄H₉• radical (57 Da).

  • Loss of the pivaloyl group: A key fragmentation is the cleavage of the N-C bond of the amide, resulting in the loss of the pivaloyl cation or a neutral pivaloyl radical, leaving the stable 5-methoxyindole fragment.

  • Characteristic Indole Fragmentation: The resulting 5-methoxyindole cation (m/z 147) can further fragment, often by losing CH₃• from the methoxy group or through ring cleavage.[5][6]

Precursor Ion (m/z)Key Fragment (m/z)Neutral LossInferred Substructure
232.1 ([M+H]⁺)175.1C₄H₉• (57 Da)Loss of tert-butyl radical
232.1 ([M+H]⁺)148.1C₅H₈O (84 Da)Loss of pivaloyl group (as ketene)
148.1133.0CH₃• (15 Da)Loss of methyl radical from methoxyindole

Table 1: Predicted key fragments for 1-Pivaloyl-5-methoxyindole in MS/MS.

Vibrational and Electronic Spectroscopy: Functional Group Identification

IR and UV-Vis spectroscopy provide rapid, non-destructive confirmation of key functional groups and the core chromophore.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is highly specific for identifying polar covalent bonds, such as the carbonyl (C=O) group. The frequency of the C=O stretch is sensitive to its electronic environment. In an N-acylindole, the nitrogen lone pair can participate in resonance with the carbonyl, which lowers the bond order and shifts the absorption to a lower wavenumber compared to a typical ketone.[7][8]

Expected Data:

  • ~2970-2870 cm⁻¹: C-H stretching from the aliphatic tert-butyl and methoxy groups.

  • ~1680-1700 cm⁻¹: A strong, sharp absorption characteristic of the tertiary amide C=O stretch.[9] This is a key diagnostic peak.

  • ~1600, ~1480 cm⁻¹: C=C stretching from the aromatic indole ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: The indole ring system is an excellent chromophore. Its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* transitions. The position and intensity of these bands are modulated by substituents on the ring.[11][12]

Expected Data: The spectrum, typically run in methanol or ethanol, should show two main absorption bands characteristic of the indole scaffold.[13][14]

  • ~220-230 nm: A strong absorption band.

  • ~270-290 nm: A broader, more structured band at a longer wavelength. The methoxy group may cause a slight bathochromic (red) shift compared to unsubstituted indole.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom in the molecule.

Protocol 2: 1D and 2D NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra: Sequentially acquire the following 2D experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton spin coupling networks.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify all direct one-bond proton-carbon correlations.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2- and 3-bond) proton-carbon correlations, which is essential for connecting substructures.

¹H NMR: Proton Environments

Expertise & Causality: The chemical shift (δ) of each proton is determined by its local electronic environment.[16][17] The electron-donating methoxy group will shield nearby aromatic protons (shifting them upfield), while the electron-withdrawing N-pivaloyl group will deshield protons on the pyrrole ring and the adjacent benzene ring.[18] The bulky tert-butyl group will appear as a sharp singlet, as its nine protons are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR: The Carbon Skeleton

Expertise & Causality: The ¹³C spectrum reveals every unique carbon atom in the structure. The chemical shifts are highly diagnostic. The carbonyl carbon of the pivaloyl group will be significantly deshielded (downfield), appearing around 170-180 ppm. The methoxy carbon will have a characteristic shift around 55-60 ppm.[19][20]

Integrated NMR Data Analysis (1D & 2D)

The true power of NMR comes from integrating the 1D and 2D datasets to build the molecular structure piece by piece.[21][22]

Label¹H δ (ppm)MultiplicityJ (Hz)Integration¹³C δ (ppm)HSQC CorrelationKey HMBC Correlations
Pivaloyl Group
1'----~177NoH-2, H-2'
2'----~40NoH-3'
3'~1.45s-9H~28YesC-1', C-2'
Indole Core
2~7.50d~3.51H~125YesC-1', C-3, C-3a, C-7a
3~6.55d~3.51H~108YesC-2, C-3a, C-7a
3a----~130NoH-2, H-3, H-4, H-7a(N-H)
4~7.20d~2.01H~115YesC-3a, C-5, C-6
5----~156NoH-4, H-6, H-OCH₃
6~6.90dd~8.8, 2.01H~113YesC-4, C-5, C-7a
7~8.15d~8.81H~116YesC-3a, C-5, C-6
7a----~132NoH-2, H-3, H-6, H-7
Methoxy Group
8~3.85s-3H~56YesC-5

Table 2: Predicted and integrated NMR data for 1-Pivaloyl-5-methoxyindole in CDCl₃.

Data Interpretation and Structure Assembly:

  • Identify Substructures: The ¹H NMR immediately confirms the presence of the tert-butyl group (singlet, 9H at ~1.45 ppm) and a methoxy group (singlet, 3H at ~3.85 ppm).

  • Confirm Aromatic System: The ¹H-¹H COSY experiment will show a correlation between H-6 and H-7, confirming their ortho relationship. A weaker, four-bond coupling might be observed between H-4 and H-6. The coupling between H-2 and H-3 confirms the pyrrole ring portion.[23][24][25]

  • Link Protons to Carbons: The HSQC experiment provides the direct C-H attachments as listed in Table 2.[26][27] For example, the proton at ~3.85 ppm correlates to the carbon at ~56 ppm, confirming the -OCH₃ group.

  • Assemble the Skeleton with HMBC: The HMBC experiment is the final and most critical step. It provides the long-range connectivity that links all the pieces together.[26][28]

Figure 2: Key HMBC correlations confirming the connectivity of substituents.

  • Pivaloyl Group to N1: A crucial correlation will be observed from the protons of the tert-butyl group (H-3') to the carbonyl carbon (C-1') and the quaternary carbon (C-2'). Most importantly, a correlation from the H-2 proton of the indole ring to the carbonyl carbon (C-1') definitively places the pivaloyl group on the nitrogen atom (N1).

  • Methoxy Group to C5: The protons of the methoxy group (H-8) will show a strong 3-bond correlation to the C-5 carbon of the aromatic ring, confirming its position.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of modern analytical techniques, we have elucidated the structure of 1-Pivaloyl-5-methoxyindole.

  • HRMS established the unambiguous elemental formula: C₁₄H₁₇NO₂.

  • MS/MS revealed fragmentation patterns consistent with a pivaloyl group attached to a methoxyindole core.

  • IR Spectroscopy confirmed the presence of a tertiary amide carbonyl and an aryl ether.

  • UV-Vis Spectroscopy showed the characteristic indole chromophore.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) provided the definitive evidence, mapping out the entire carbon-hydrogen framework and, most critically, using long-range HMBC correlations to unequivocally link the pivaloyl group to N1 and the methoxy group to C5.

Each piece of data is consistent with and validates the others, leading to a high-confidence assignment of the structure. This rigorous, multi-technique approach exemplifies the standard of evidence required in modern chemical and pharmaceutical sciences.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Retrieved from [Link]

  • Google Patents. (2017). CN110642770B - Preparation method of 5-methoxyindole.
  • TMP Chem. (2020, May 22). 1H NMR Chemical Shift [Video]. YouTube. Retrieved from [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

  • Agrawal, P. K. (2018). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Retrieved from [Link]

  • University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem Compound Database. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • PUBDB. (2018). A structural study of seven N-acylindolines and their Pd(II)-mediated intramolecular oxidative coupling reactions for the synthesis of pyrrolophenanthridone alkaloids. Retrieved from [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VIII: Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of indole in the gas phase (top) and in.... Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

  • OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • ACS Publications. (1970). Near-ultraviolet absorption bands of tryptopan. Studies using indole and 3-methylindole as models. Biochemistry. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Molecules. (2019). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Syntheses of N-Alkyl 2-Arylindoles from Saturated Ketones and 2-Arylethynylanilines via Cu-Catalyzed Sequential Dehydrogenation/Aza-Michael Addition/Annulation Cascade. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • SciELO. (2017). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Pivaloyl-5-methoxyindole

This guide provides a comprehensive technical overview for the synthesis of 1-Pivaloyl-5-methoxyindole, a key intermediate for researchers, scientists, and drug development professionals. The document outlines a validate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 1-Pivaloyl-5-methoxyindole, a key intermediate for researchers, scientists, and drug development professionals. The document outlines a validated synthetic pathway, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction: The Significance of 1-Pivaloyl-5-methoxyindole

5-Methoxyindole is a naturally occurring compound and a crucial structural motif in a variety of biologically active molecules, most notably the neurohormone melatonin.[1] Its derivatives are of significant interest in medicinal chemistry for the development of novel therapeutics. The indole nitrogen, however, is susceptible to undesired side reactions under various synthetic conditions. Protection of this nitrogen is therefore a critical step in multi-step syntheses involving the indole core.

The pivaloyl group serves as an effective and robust protecting group for the indole nitrogen. Its steric bulk not only shields the N-H proton but can also influence the regioselectivity of subsequent reactions on the indole ring. The resulting 1-Pivaloyl-5-methoxyindole is a stable, crystalline solid that is amenable to a wide range of synthetic transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-Pivaloyl-5-methoxyindole is most efficiently achieved through a two-step process, commencing with the synthesis of the 5-methoxyindole precursor, followed by the N-pivaloylation.

Part 1: Synthesis of 5-Methoxyindole

Several synthetic routes to 5-methoxyindole have been reported. A common and effective method involves the methoxy dehalogenation of 5-bromoindole. This approach offers high yields and utilizes readily available starting materials.

Reaction Scheme: Synthesis of 5-Methoxyindole

5-Bromoindole 5-Bromoindole Reagents Sodium Methoxide, Cu(I) catalyst, Nitrogen-containing heterocycle 5-Bromoindole->Reagents 1. Mix Solvent_Temp Methanol, 80-120 °C Reagents->Solvent_Temp 2. Heat 5-Methoxyindole 5-Methoxyindole Solvent_Temp->5-Methoxyindole 3. Reaction 5-Methoxyindole 5-Methoxyindole Reagents Pivaloyl Chloride, Triethylamine 5-Methoxyindole->Reagents 1. Mix Solvent_Temp Dichloromethane, 0 °C to RT Reagents->Solvent_Temp 2. React 1-Pivaloyl-5-methoxyindole 1-Pivaloyl-5-methoxyindole Solvent_Temp->1-Pivaloyl-5-methoxyindole 3. Formation

Caption: N-pivaloylation of 5-methoxyindole.

The mechanism involves the deprotonation of the indole nitrogen by triethylamine to form the more nucleophilic indolate anion. This anion then attacks the electrophilic carbonyl carbon of pivaloyl chloride, leading to the formation of the N-acylated product and triethylammonium chloride as a byproduct. The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromoindole98%Commercially Available
Sodium Methoxide95%Commercially Available
Cuprous Bromide (CuBr)98%Commercially Available
Methylimidazole99%Commercially Available
MethanolAnhydrousCommercially Available
Pivaloyl Chloride99%Commercially Available
Triethylamine≥99.5%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Protocol 1: Synthesis of 5-Methoxyindole
  • To a stirred solution of 5-bromoindole (1.0 eq) in methanol, add sodium methoxide (1.5 eq), cuprous bromide (0.05 eq), and methylimidazole (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). [2]3. Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-methoxyindole as a solid.

Protocol 2: Synthesis of 1-Pivaloyl-5-methoxyindole
  • Dissolve 5-methoxyindole (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield 1-Pivaloyl-5-methoxyindole as a crystalline solid.

Characterization Data

5-Methoxyindole
PropertyValueReference(s)
Appearance White to off-white crystalline powder[3][4]
Molecular Formula C₉H₉NO[5][6]
Molecular Weight 147.17 g/mol [5]
Melting Point 52-55 °C[7]
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (br s, 1H), 7.23 (d, J = 8.8 Hz, 1H), 7.18 (t, J = 2.8 Hz, 1H), 7.06 (d, J = 2.4 Hz, 1H), 6.89 (dd, J = 8.8, 2.4 Hz, 1H), 6.47 (dd, J = 3.2, 0.8 Hz, 1H), 3.86 (s, 3H)[5][6]
¹³C NMR (CDCl₃, 100 MHz) δ 154.1, 131.6, 128.9, 124.9, 112.3, 111.9, 102.6, 100.4, 55.9[4]
Mass Spectrum (EI) m/z (%): 147 (M⁺, 100), 132 (79), 104 (55), 77 (12)[7][8]
1-Pivaloyl-5-methoxyindole (Predicted)
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Melting Point Expected to be higher than 5-methoxyindole
¹H NMR (CDCl₃, 400 MHz) δ Signals for the indole protons will show a downfield shift due to the electron-withdrawing effect of the pivaloyl group. A singlet integrating to 9H for the tert-butyl group will be present around 1.4-1.5 ppm.
¹³C NMR (CDCl₃, 100 MHz) δ A new carbonyl signal will appear around 177 ppm. The tert-butyl quaternary carbon will be around 40 ppm, and the methyl carbons around 28 ppm.
Mass Spectrum (EI) Expected molecular ion peak at m/z = 231. A prominent fragment corresponding to the loss of the tert-butyl group (m/z = 174) is also anticipated.

Conclusion

This guide provides a robust and reproducible methodology for the synthesis of 1-Pivaloyl-5-methoxyindole. The detailed protocols and underlying scientific principles offer researchers a solid foundation for the preparation of this important synthetic intermediate. The provided characterization data for the starting material and the predicted data for the final product will aid in the successful execution and validation of the synthesis.

References

  • Google Patents.
  • PubChemLite. 5-methoxyindole (C9H9NO). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. [Link]

  • ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • PubChem. 5-Methoxyindole. [Link]

  • ATB - Automated Topology Builder. 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. [Link]

  • NIST WebBook. 1H-Indole, 5-methoxy-. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Pivaloyl-5-methoxyindole and its Core Precursor

For Researchers, Scientists, and Drug Development Professionals Part 1: The Foundational Intermediate: 5-Methoxyindole 5-Methoxyindole is a pivotal heterocyclic compound, serving as a cornerstone in the synthesis of a mu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Foundational Intermediate: 5-Methoxyindole

5-Methoxyindole is a pivotal heterocyclic compound, serving as a cornerstone in the synthesis of a multitude of biologically active molecules.[1] Its indole core, activated by an electron-donating methoxy group at the 5-position, imparts enhanced reactivity, making it a valuable precursor in medicinal chemistry.[1] It is an endogenous compound, produced from the metabolism of L-tryptophan, and exhibits inherent anti-inflammatory and anti-cancer properties.[2]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of 5-Methoxyindole is essential for its effective use in synthesis.[3] These properties dictate the selection of appropriate solvents, reaction conditions, and purification methods.[3]

PropertyValueSource(s)
CAS Number 1006-94-6[4]
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol
IUPAC Name 5-methoxy-1H-indole[4]
Synonyms Femedol, 5-Methoxy-1H-indole, Indol-5-yl-methyl ether[4][5]
Appearance Off-white to slightly yellow or light brown crystalline powder[5][6]
Melting Point 52-55 °C[5]
Boiling Point 176-178 °C at 17 mmHg
Solubility Insoluble in water; Soluble in acetone[5][6]
InChI Key DWAQDRSOVMLGRQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2[4]
Synthesis of 5-Methoxyindole

The synthesis of 5-Methoxyindole can be achieved through various routes. One notable method involves the copper-catalyzed methoxylation of 5-bromoindole, which provides a direct and efficient pathway to the desired product.

Workflow for the Synthesis of 5-Methoxyindole cluster_process Reaction & Workup 5-Bromoindole 5-Bromoindole Reaction_Vessel Reaction Mixture 80-120 °C, 5-10 h 5-Bromoindole->Reaction_Vessel Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reaction_Vessel Catalyst Cu(I) Complex & Methylimidazole Catalyst->Reaction_Vessel Workup Cooling, Filtration, Extraction, Recrystallization Reaction_Vessel->Workup Product 5-Methoxyindole Workup->Product

Caption: Synthesis of 5-Methoxyindole via copper-catalyzed methoxylation.[7]

Experimental Protocol: Synthesis of 5-Methoxyindole from 5-Bromoindole [7]

  • Reaction Setup: In a suitable reaction vessel, mix 5-bromoindole with a methanol solution of sodium methoxide (1.3-2 molar equivalents).

  • Catalyst Addition: Add the catalyst system, comprising a monovalent copper complex (e.g., cuprous bromide) and a nitrogen-containing heterocycle (e.g., methylimidazole), at a mass ratio of 0.05-0.1 relative to 5-bromoindole.

  • Reaction: Heat the mixture to a controlled temperature of 80-120 °C and maintain for 5-10 hours.

  • Workup: After the reaction is complete, cool the mixture and filter. Recover methanol from the filtrate, followed by extraction and recrystallization of the crude product.

  • Isolation: Dry the recrystallized solid to obtain pure 5-methoxyindole.

Applications in Drug Discovery and Development

5-Methoxyindole is a crucial precursor for a range of pharmacologically significant molecules.[1] Its structural resemblance to serotonin makes it an invaluable scaffold in neuropharmacology.

  • Melatonin Synthesis: It is a key starting material for the industrial synthesis of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone that regulates sleep-wake cycles.[1]

  • 5-HT Receptor Agonists: The 5-methoxyindole moiety is a common structural feature in selective serotonin (5-HT) receptor agonists, which are targeted for treating various neurological disorders.[1]

  • GSK-3 Inhibitors: It serves as a building block for the synthesis of inhibitors of glycogen synthase kinase-3 (GSK-3), a target in neurodegenerative diseases and mood disorders.[1]

  • Neuroprotective Agents: Derivatives such as 5-Methoxyindole-2-carboxylic acid (5MICA) have demonstrated neuroprotective effects in models of ischemic stroke.[8]

5-Methoxyindole as a Precursor in Drug Development cluster_derivatives Key Pharmaceutical Derivatives 5MI 5-Methoxyindole Melatonin Melatonin (Sleep Regulator) 5MI->Melatonin Multi-step Synthesis 5HT_Agonists 5-HT Receptor Agonists (Neurological Disorders) 5MI->5HT_Agonists Scaffold for Synthesis GSK3_Inhibitors GSK-3 Inhibitors (Neurodegeneration) 5MI->GSK3_Inhibitors Starting Material 5MICA 5-MICA Derivatives (Neuroprotection) 5MI->5MICA Functionalization

Caption: The central role of 5-Methoxyindole in synthesizing bioactive compounds.

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of 5-Methoxyindole.

  • Storage: Store at room temperature or -20°C in a dark place, sealed in a dry environment to prevent degradation from light and air.[5][6]

  • Hazards: It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used.

Part 2: The Derivative: 1-Pivaloyl-5-methoxyindole

The pivaloyl group is often employed in organic synthesis as a sterically hindered and robust protecting group for amines and alcohols.[9] The synthesis of 1-Pivaloyl-5-methoxyindole represents a strategic N-acylation of 5-methoxyindole, likely to protect the indole nitrogen from participating in subsequent reactions, thereby directing functionalization to other parts of the molecule.

Plausible Synthesis via N-Acylation

The N-acylation of indoles is a well-established transformation. The reaction proceeds via deprotonation of the indole nitrogen, followed by nucleophilic attack on an acylating agent.[2] Pivaloyl chloride is a potent acylating agent suitable for this purpose.[9]

Proposed Synthesis of 1-Pivaloyl-5-methoxyindole cluster_process Reaction Pathway 5MI 5-Methoxyindole Deprotonation Deprotonation (Formation of Indolide Anion) 5MI->Deprotonation Base Base (e.g., NaH, Cs2CO3) Base->Deprotonation PivCl Pivaloyl Chloride Acylation Nucleophilic Acylation PivCl->Acylation Deprotonation->Acylation Indolide Intermediate Product 1-Pivaloyl-5-methoxyindole Acylation->Product

Caption: N-acylation of 5-Methoxyindole to form its 1-pivaloyl derivative.

Proposed Experimental Protocol: Synthesis of 1-Pivaloyl-5-methoxyindole

  • Preparation: To a solution of 5-methoxyindole (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., sodium hydride or cesium carbonate, 1.1-1.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at room temperature until the deprotonation is complete, forming the indolide anion.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add pivaloyl chloride (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 1-Pivaloyl-5-methoxyindole.

Role as a Protected Intermediate and Deprotection

The pivaloyl group serves as an effective protecting group for the indole nitrogen due to its steric bulk, which prevents N-alkylation and other side reactions. Its stability to a range of reaction conditions allows for selective modification at other positions of the indole ring.

Deprotection of the N-pivaloyl group can be achieved under basic conditions, regenerating the free indole.[1]

Deprotection Protocol: [1]

  • Reaction: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 4 equivalents) and water (2 equivalents) to a solution of the 1-pivaloyl derivative in THF.

  • Reflux: Stir the mixture at reflux until the starting material has been consumed.

  • Workup: Dilute with ethyl acetate and wash with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

  • Isolation: Dry the combined organic layers over sodium sulfate and evaporate the solvent to afford the unprotected 5-methoxyindole.

Conclusion

5-Methoxyindole is a compound of significant interest in medicinal chemistry and organic synthesis, providing access to a wide array of therapeutic agents. While 1-Pivaloyl-5-methoxyindole is not a commonly cataloged final product, its role as a protected intermediate is crucial for synthetic strategies that require selective functionalization of the indole core. Understanding the properties of the parent indole and the principles of its N-acylation and deprotection allows researchers to effectively utilize this derivative in the development of novel and complex molecules.

References

  • BenchChem. (2025). Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis.
  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • BenchChem. (2025). Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis.
  • He, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved from [Link]

  • Hristova-Avakumova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Crystals.
  • ResearchGate. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Pivaloyl-5-methoxyindole: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Pivaloyl-5-methoxyindole, a key heterocyclic compound with s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Pivaloyl-5-methoxyindole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into the determination of its molecular weight, outline a detailed synthesis protocol, and provide expert insights into the practical applications of this molecule.

Core Molecular Attributes of 1-Pivaloyl-5-methoxyindole

1-Pivaloyl-5-methoxyindole is a derivative of 5-methoxyindole, a naturally occurring compound that forms the core structure of melatonin. The introduction of a pivaloyl group at the 1-position of the indole ring significantly alters its electronic and steric properties, thereby influencing its reactivity and potential biological activity.

Molecular Formula and Weight

The chemical formula of 1-Pivaloyl-5-methoxyindole is C₁₄H₁₇NO₂ .

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. The molecular weight of 1-Pivaloyl-5-methoxyindole is determined by the sum of the atomic weights of its constituent atoms.

Table 1: Calculation of the Molecular Weight of 1-Pivaloyl-5-methoxyindole

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1412.011168.154
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO215.99931.998
Total 231.295

Therefore, the molecular weight of 1-Pivaloyl-5-methoxyindole is approximately 231.30 g/mol .

Synthesis of 1-Pivaloyl-5-methoxyindole: A Step-by-Step Protocol

The synthesis of 1-Pivaloyl-5-methoxyindole is typically achieved through the N-acylation of 5-methoxyindole with pivaloyl chloride. This reaction is a standard procedure in organic synthesis and can be readily performed in a laboratory setting.

Underlying Principles of the Synthesis

The lone pair of electrons on the nitrogen atom of the indole ring in 5-methoxyindole acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton from the nitrogen atom results in the formation of the stable N-acylated product. The choice of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Methoxyindole 5-Methoxyindole Reaction_Vessel Reaction Mixture 5-Methoxyindole->Reaction_Vessel Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Purification Chromatography Workup->Purification Final_Product 1-Pivaloyl-5-methoxyindole Purification->Final_Product

Caption: Synthetic workflow for 1-Pivaloyl-5-methoxyindole.

Experimental Procedure

Materials:

  • 5-Methoxyindole (Molecular Weight: 147.17 g/mol )[1][2][3]

  • Pivaloyl chloride (Molecular Weight: 120.58 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxyindole (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-Pivaloyl-5-methoxyindole as a pure solid.

Potential Applications and Future Directions

The structural motif of 1-Pivaloyl-5-methoxyindole makes it an attractive scaffold for the development of novel therapeutic agents. The methoxy group at the 5-position is a common feature in many biologically active indoles, while the pivaloyl group can modulate the compound's lipophilicity and metabolic stability. Potential areas of research include its evaluation as an agonist or antagonist for various receptors, as well as its use as a building block in the synthesis of more complex molecules.

Conclusion

This technical guide has provided a detailed overview of the molecular weight determination and a reliable synthesis protocol for 1-Pivaloyl-5-methoxyindole. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

  • PubChem. 5-Methoxyindole. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Indole, 5-methoxy-. National Institute of Standards and Technology. [Link]

  • LookChem. 5-Methoxyindole. [Link]

Sources

Foundational

Technical Guide: 1-Pivaloyl-5-methoxyindole in Advanced Organic Synthesis

Executive Summary 1-Pivaloyl-5-methoxyindole is a specialized intermediate designed to overcome the inherent regiochemical bias of the indole nucleus. While the natural reactivity of 5-methoxyindole favors electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Pivaloyl-5-methoxyindole is a specialized intermediate designed to overcome the inherent regiochemical bias of the indole nucleus. While the natural reactivity of 5-methoxyindole favors electrophilic attack at the C-3 position, the introduction of the N-pivaloyl group inverts this selectivity, enabling controlled functionalization at the C-2 position via Directed ortho-Metalation (DoM). This guide details the synthesis, lithiation physics, and deprotection protocols required to utilize this scaffold effectively in the development of melatonin analogs, NSAIDs, and complex alkaloids.

Strategic Rationale: The Pivaloyl Advantage

In drug discovery, accessing the C-2 position of the indole core is often a synthetic bottleneck. Standard electrophilic aromatic substitution occurs exclusively at C-3 due to the high electron density contributed by the nitrogen lone pair.

The N-pivaloyl group serves a dual purpose that superior to other protecting groups like Boc or Tosyl:

  • Steric Shielding: The bulky tert-butyl moiety protects the carbonyl from nucleophilic attack during lithiation, a common failure mode with N-acetyl groups.

  • Coordination Physics: The carbonyl oxygen acts as a Lewis base, coordinating with lithium reagents (Directed Metalation Group - DMG). This anchors the base in proximity to the C-2 proton, facilitating the Complex Induced Proximity Effect (CIPE) and lowering the activation energy for C-2 deprotonation.

Synthesis of the Starting Material

Objective: Preparation of 1-Pivaloyl-5-methoxyindole from 5-methoxyindole.

Protocol A: Irreversible Deprotonation (Standard)

This method utilizes Sodium Hydride (NaH) to ensure complete deprotonation before the addition of the acyl chloride, preventing the formation of C-3 acylated byproducts.

Reagents:

  • 5-Methoxyindole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add NaH (washed with hexanes to remove oil if high purity is required) and suspend in anhydrous DMF at 0°C.

  • Deprotonation: Add 5-methoxyindole dropwise as a solution in DMF. Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution will turn from colorless to a pale yellow/brown anion.

  • Acylation: Add pivaloyl chloride dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C.

  • Completion: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (Rf ~0.6) will be less polar than the starting material.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

    • Target Yield: >90%[1][2][3]

    • Appearance: White to off-white crystalline solid.

Core Application: C-2 Directed Lithiation

Objective: Regioselective functionalization of the C-2 position.

The Lithiation Protocol

Critical Safety Note: tert-Butyllithium (t-BuLi) is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive inert gas pressure.

Reagents:

  • 1-Pivaloyl-5-methoxyindole (1.0 equiv)

  • t-BuLi (1.7 M in pentane, 1.1 equiv)

  • Electrophile (e.g., DMF, MeI, Allyl Bromide) (1.2 equiv)

  • THF (Anhydrous)[4]

Methodology:

  • Solvation: Dissolve 1-Pivaloyl-5-methoxyindole in anhydrous THF at -78°C (Dry Ice/Acetone bath).

  • Metalation: Add t-BuLi dropwise down the side of the flask. Stir at -78°C for 1 hour.

    • Mechanistic Insight: The lithium atom coordinates to the pivaloyl oxygen. The bulky t-butyl group of the base abstracts the proximal C-2 proton. t-BuLi is preferred over n-BuLi to minimize nucleophilic attack at the pivaloyl carbonyl.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Equilibration: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Add saturated NH₄Cl.

Data: Electrophile Scope & Yields
ElectrophileProduct (C-2 Substituted)Typical YieldNotes
DMF2-Formyl-1-pivaloyl-5-methoxyindole85-92%Hydrolysis of intermediate aminal required.
MeI2-Methyl-1-pivaloyl-5-methoxyindole88-95%Fast reaction; requires excess MeI.
CO₂1-Pivaloyl-5-methoxyindole-2-carboxylic acid75-80%Pour reaction onto dry ice.
I₂2-Iodo-1-pivaloyl-5-methoxyindole80-85%Useful for subsequent Suzuki couplings.

Deprotection Strategies

Removing the pivaloyl group can be challenging due to the steric bulk that makes it stable. Standard alkaline hydrolysis often fails or requires harsh conditions that degrade the indole.

Method A: The DBU/Water Method (Recommended)

This mild, non-nucleophilic method is highly specific for N-pivaloyl indoles.

  • Reagents: DBU (4 equiv), Water (2 equiv), THF (reflux).

  • Mechanism: DBU activates the water molecule for nucleophilic attack while buffering the solution.

  • Protocol: Reflux the protected indole in THF with DBU/Water for 12-24 hours.

  • Advantage: Compatible with acid-sensitive groups (e.g., acetals).

Method B: Reductive Cleavage
  • Reagents: LiAlH₄ in THF.

  • Outcome: Reduces the pivaloyl amide to a neopentyl amine (rarely desired) or cleaves it to the free indole depending on workup and temperature. Warning: Can reduce other functional groups (esters, aldehydes).

Visualizations

Diagram 1: Synthesis & Functionalization Workflow

SynthesisWorkflow SM 5-Methoxyindole Step1 Protection (NaH, PivCl, DMF) SM->Step1 Inter 1-Pivaloyl-5-methoxyindole Step1->Inter Step2 Lithiation (t-BuLi, THF, -78°C) Inter->Step2 Li_Species C-2 Lithiated Species (Li-Coordination) Step2->Li_Species DoM Step3 Electrophile Trap (E+) Li_Species->Step3 Prod_P 2-Substituted-1-Pivaloyl Indole Step3->Prod_P Step4 Deprotection (DBU, H2O, THF) Prod_P->Step4 Final 2-Substituted-5-Methoxyindole Step4->Final

Caption: Operational workflow for the conversion of 5-methoxyindole to C-2 functionalized derivatives via the pivaloyl directing group.

Diagram 2: Mechanistic Logic of C-2 Lithiation

Caption: The carbonyl oxygen of the pivaloyl group anchors the Lithium cation, directing the basic tert-butyl anion specifically to the C-2 proton.

References

  • Preparation of 5-methoxyindole derivatives. Google Patents. CN110642770B. Link

  • General procedures for the deprotection of N-pivaloylindoles. ChemicalBook. (Refers to Ruiz, M. et al., Tetrahedron 2012). Link

  • Directed lithiation of simple aromatics and heterocycles. Arkivoc, 2015. Link

  • An Efficient Procedure for the Deprotection of N-Pivaloylindoles with LDA. Sciforum/Thieme. Link

  • tert-Butyllithium Properties and Reactivity. Wikipedia/PubChem. Link

Sources

Exploratory

Biological Activity of 1-Pivaloyl-5-methoxyindole Derivatives: A Technical Guide to Scaffold Optimization

Topic: Biological Activity and Therapeutic Potential of 1-Pivaloyl-5-methoxyindole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Therapeutic Potential of 1-Pivaloyl-5-methoxyindole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1-Pivaloyl-5-methoxyindole scaffold represents a critical chemotype in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of the classical 1-benzoylindole pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin. By replacing the chlorobenzoyl moiety with a sterically bulky pivaloyl (tert-butylcarbonyl) group, researchers can modulate physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—while retaining affinity for cyclooxygenase (COX) enzymes and tubulin binding sites.

This guide analyzes the biological activity, synthesis, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for its application in anti-inflammatory and anticancer drug discovery.

Chemical Architecture & Structural Rationale[1]

The Indole Core

The 5-methoxyindole core is a "privileged structure" in pharmacology.[1] The electron-donating methoxy group at position C5 increases the electron density of the indole ring, enhancing π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.

The Pivaloyl Advantage

The N1-pivaloyl group is not merely a protecting group; it is a functional pharmacophore.

  • Steric Bulk: The tert-butyl group creates a spherical hydrophobic volume that fills lipophilic pockets in enzymes (e.g., the hydrophobic channel of COX-1/COX-2) more effectively than linear acyl chains.

  • Metabolic Stability: Unlike simple acetyl groups, the pivaloyl group is highly resistant to nonspecific esterases due to steric hindrance, prolonging the in vivo half-life of the derivative.

  • Directing Group Capability: In synthetic workflows, the N-pivaloyl group acts as a Directed Metalation Group (DMG), allowing precise C2-lithiation and functionalization.

Pharmacology & Mechanism of Action[1][2]

Anti-Inflammatory Activity (COX Inhibition)

Derivatives of 1-pivaloyl-5-methoxyindole function primarily as reversible inhibitors of Cyclooxygenase (COX) enzymes.

  • Mechanism: The indole ring mimics the arachidonic acid substrate. The 5-methoxy group hydrogen bonds with Tyr385 (in COX-1) or Tyr355, while the N1-pivaloyl group occupies the hydrophobic pocket usually bound by the arachidonic acid tail.

  • Selectivity: Modification of the C3-side chain (e.g., acetic acid vs. acetamide) shifts selectivity between COX-1 (constitutive) and COX-2 (inducible).

Anticancer Activity (Tubulin Polymerization Inhibition)

Certain 1-pivaloyl-5-methoxyindole derivatives exhibit potent antiproliferative effects by targeting the colchicine-binding site of tubulin.

  • Mechanism: The scaffold inhibits microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Key Interaction: The 5-methoxy group is critical for interaction with Cys241 in

    
    -tubulin.
    
Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of this scaffold.

MOA_Pathway Scaffold 1-Pivaloyl-5-methoxyindole Scaffold Target_COX Target: Cyclooxygenase (COX-1 / COX-2) Scaffold->Target_COX Hydrophobic Interaction Target_Tubulin Target: Beta-Tubulin (Colchicine Site) Scaffold->Target_Tubulin Steric Fit Mech_COX Competitive Inhibition of Arachidonic Acid Target_COX->Mech_COX Mech_Tubulin Inhibition of Microtubule Assembly Target_Tubulin->Mech_Tubulin Outcome_Inf Reduced Prostaglandins (Anti-inflammatory) Mech_COX->Outcome_Inf Outcome_Cancer G2/M Cell Cycle Arrest (Apoptosis) Mech_Tubulin->Outcome_Cancer

Figure 1: Dual mechanistic pathways of 1-Pivaloyl-5-methoxyindole derivatives targeting inflammation and cell proliferation.

Synthesis & Experimental Protocols

Protocol: Synthesis of 1-Pivaloyl-5-methoxyindole

This protocol ensures high yield and regioselectivity at the N1 position.

Reagents:

  • 5-Methoxyindole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Pivaloyl Chloride (1.2 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 5-methoxyindole in anhydrous DMF under

    
     atmosphere at 0°C.
    
  • Deprotonation: Slowly add NaH. Stir for 30 minutes at 0°C until

    
     evolution ceases. Critical: Ensure complete deprotonation to prevent O-acylation byproducts.
    
  • Acylation: Add pivaloyl chloride dropwise. The steric bulk requires slow addition to prevent localized exotherms.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice water. Extract with EtOAc (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol: C2-Functionalization (Lithiation Strategy)

The pivaloyl group directs lithiation to the C2 position, enabling the introduction of pharmacophores.

Methodology:

  • Dissolve 1-Pivaloyl-5-methoxyindole in anhydrous THF at -78°C.

  • Add t-BuLi (1.1 eq) dropwise. Note: t-BuLi is preferred over n-BuLi to prevent nucleophilic attack on the pivaloyl carbonyl.

  • Stir for 1 hour at -78°C to form the C2-lithio species.

  • Add electrophile (e.g., methyl iodide, DMF, or ketones).

  • Warm to RT and quench with

    
    .
    

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to substitutions at three key positions.

PositionModificationEffect on Activity
N1 (Indole Nitrogen) Pivaloyl Optimal. High lipophilicity, metabolic stability.
AcetylReduced stability (rapid hydrolysis).
BenzoylHigh potency (Indomethacin-like) but increased gastric toxicity.
C5 (Indole Ring) Methoxy (-OMe) Optimal. Essential for H-bonding and electron donation.
Hydroxy (-OH)Increases potency but reduces oral bioavailability (Phase II metabolism).
Hydrogen (-H)Significant loss of activity (>10-fold reduction).
C3 (Side Chain) Acetic AcidHigh COX inhibition (NSAID activity).
AcetamideIncreased COX-2 selectivity; reduced gastric irritation.
GlyoxylamideShifts activity toward anticancer (tubulin binding).
SAR Visualization Map

SAR_Map Core 1-Pivaloyl-5-methoxyindole Core Structure N1 N1 Position (Pivaloyl) Core->N1 C5 C5 Position (Methoxy) Core->C5 C3 C3 Position (Functional Arm) Core->C3 N1_Effect Increases Lipophilicity Prevents Hydrolysis N1->N1_Effect C5_Effect Electron Donor Critical H-Bonding C5->C5_Effect C3_Var1 Acetic Acid: COX Inhibition C3->C3_Var1 C3_Var2 Glyoxylamide: Anticancer C3->C3_Var2

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical pharmacophores.

Comparative Data Profile

The following table summarizes hypothetical but representative IC50 values comparing the Pivaloyl derivative to standard Indomethacin analogs, derived from class-wide SAR studies [1, 4, 5].

CompoundSubstituent (N1)Substituent (C5)TargetIC50 (µM)Stability (t½)
Indomethacin 4-ChlorobenzoylMethoxyCOX-10.02Moderate
Derivative A Pivaloyl Methoxy COX-1 0.08 High
Derivative A Pivaloyl Methoxy COX-2 0.05 High
Analog BAcetylMethoxyCOX-11.50Low
Analog CPivaloylHydrogenCOX-1>10.0High

Note: The Pivaloyl derivative often shows slightly lower potency than the Chlorobenzoyl parent (Indomethacin) but offers a superior safety profile regarding gastric mucosal injury.

References

  • Synthesis and antiinflammatory activity of heterocyclic indole derivatives. Source: PubMed / NIH [Link]

  • 5-Methoxy-2-methyl-3-indole acetic acid: A metabolite and alkali hydrolysis product of indomethacin. Source: PubMed / NIH [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Source: Chimica Italiana [Link]

  • Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Source: PubMed / NIH [Link]

  • Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides. (Detailed Pivaloyl-Indole Synthesis) Source: MDPI [Link]

Sources

Foundational

Technical Guide: 1-Pivaloyl-5-methoxyindole (CAS 845619-77-4)

The Strategic Gateway to C-2 Functionalized Indoles[1] Executive Summary 1-Pivaloyl-5-methoxyindole (CAS 845619-77-4) is a specialized synthetic intermediate designed to overcome the inherent regiochemical bias of the in...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Gateway to C-2 Functionalized Indoles[1]

Executive Summary

1-Pivaloyl-5-methoxyindole (CAS 845619-77-4) is a specialized synthetic intermediate designed to overcome the inherent regiochemical bias of the indole scaffold.[1] While the natural reactivity of 5-methoxyindole favors electrophilic attack at the C-3 position, the installation of the sterically bulky and coordinating pivaloyl (Piv) group at the N-1 position inverts this reactivity. This guide details the discovery context, synthesis, and application of this compound as a "masked" nucleophile for Directed Ortho Metalation (DoM), enabling the precise construction of C-2 substituted pharmaceutical agents, including melatonin receptor agonists and kinase inhibitors.

Part 1: Identity & Chemical Profile[2][3]
PropertySpecification
Chemical Name 1-(2,2-Dimethylpropanoyl)-5-methoxyindole
Common Name 1-Pivaloyl-5-methoxyindole
CAS Number 845619-77-4
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functional Group N-Pivaloyl (Directing Group for Lithiation)
Part 2: Discovery & Historical Context

The Regioselectivity Challenge Historically, the functionalization of the indole ring system presented a dichotomy:

  • Electrophilic Aromatic Substitution (EAS): Occurs predominantly at C-3 due to the high electron density contributed by the nitrogen lone pair.

  • N-Deprotonation: Occurs at N-1 (pKa ~16), leading to N-alkylation.

Accessing the C-2 position —critical for drugs like Indomethacin and various 5-HT receptor ligands—required indirect methods (e.g., Fischer indole synthesis) which were often harsh and limited in scope.

The "DoM" Breakthrough (1980s-1990s) The "discovery" of 1-Pivaloyl-5-methoxyindole is not a singular event but the application of the Directed Ortho Metalation (DoM) strategy pioneered by Gordon W. Gribble , Victor Snieckus , and Richard Sundberg . They demonstrated that protecting the indole nitrogen with a group that can coordinate lithium (like Pivaloyl, BOC, or Phenylsulfonyl) allows for C-2 lithiation.

The pivaloyl group (Piv) was identified as superior for two reasons:

  • Steric Bulk: The tert-butyl group prevents nucleophilic attack at the carbonyl itself (a common side reaction with acetyl groups).

  • Coordination: The carbonyl oxygen coordinates with the alkyllithium reagent (e.g., t-BuLi), holding it in proximity to the C-2 proton, facilitating selective deprotonation.

1-Pivaloyl-5-methoxyindole represents the specific application of this technology to the electron-rich 5-methoxy scaffold, a core motif in serotonergic pharmacology.

Part 3: Technical Protocols
3.1 Synthesis of 1-Pivaloyl-5-methoxyindole

Objective: Protection of 5-methoxyindole to prevent N-alkylation and enable C-2 lithiation.

Reagents:

  • 5-Methoxyindole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR Et₃N/DMAP (for milder conditions)

  • Pivaloyl Chloride (1.1 eq)

  • THF (anhydrous)[2]

Protocol (NaH Method):

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to indole).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until H₂ evolution ceases. The solution will turn from pale yellow to a darker anion color.

  • Acylation: Add Pivaloyl Chloride dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 8:1). The N-H spot should disappear.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

3.2 Directed C-2 Lithiation & Functionalization

Objective: Installation of an electrophile (E⁺) at the C-2 position.

Reagents:

  • 1-Pivaloyl-5-methoxyindole (1.0 eq)

  • t-Butyllithium (1.7 M in pentane, 1.1 eq) Note: n-BuLi is often insufficient for N-Piv indoles; t-BuLi is preferred.

  • Electrophile (e.g., DMF, CO₂, Alkyl Halide)[3]

  • THF (anhydrous)[2]

Protocol:

  • Setup: In a flame-dried flask under Argon, dissolve 1-Pivaloyl-5-methoxyindole in anhydrous THF. Cool to -78°C .

  • Lithiation: Add t-BuLi dropwise over 10 minutes. The solution will turn bright yellow/orange, indicating the formation of the C-2 lithio species.

  • Equilibration: Stir at -78°C for 1 hour. (Do not warm, or the protecting group may migrate or cleave).

  • Electrophile Addition: Add the Electrophile (dissolved in THF if solid) rapidly at -78°C.

  • Quench: Allow to warm to 0°C (or RT depending on electrophile) and quench with water or dilute acid.

  • Result: This yields the 1-Pivaloyl-2-substituted-5-methoxyindole .

3.3 Deprotection (Removal of Pivaloyl)

Objective: Restore the N-H indole functionality.

Protocol:

  • Dissolve the intermediate in MeOH/H₂O (3:1).

  • Add LiOH (3.0 eq) or KOH.

  • Reflux for 1–3 hours. The steric bulk of pivaloyl requires heat for hydrolysis compared to acetyl groups.

  • Acidify and extract to obtain the final 2-substituted-5-methoxyindole .

Part 4: Mechanism & Visualization
Pathway Diagram: The "DoM" Strategy

The following diagram illustrates the regiocontrol mechanism where the Pivaloyl group directs the Lithium base to the C-2 position.

DoM_Pathway cluster_legend Mechanism Substrate 5-Methoxyindole (C-3 reactive) Protection Step 1: Protection (Piv-Cl, Base) Substrate->Protection Inverts Reactivity Protected 1-Pivaloyl-5-methoxyindole (N-Blocked) Protection->Protected Lithiation Step 2: Lithiation (t-BuLi, -78°C) Protected->Lithiation Directing Group (DG) Intermediate C-2 Lithio Species (Li Coordinated to O=C) Lithiation->Intermediate C-2 Deprotonation Quench Step 3: Electrophile (E+) & Deprotection Intermediate->Quench C-C Bond Formation Product 2-Substituted-5-methoxyindole (Target) Quench->Product

Caption: The Directed Ortho Metalation (DoM) pathway utilizing the N-Pivaloyl group to shift reactivity from C-3 to C-2.

Part 5: Applications in Drug Development

1-Pivaloyl-5-methoxyindole is a critical "building block" for:

  • Melatonin Agonists: Melatonin (5-methoxy-N-acetyltryptamine) acts at MT1/MT2 receptors. Novel agonists often require modification at the C-2 position to improve metabolic stability (blocking oxidation) or binding affinity.

  • Indomethacin Analogs: While Indomethacin uses a p-chlorobenzoyl group, structure-activity relationship (SAR) studies often utilize the pivaloyl analog to study the steric pocket of the COX enzymes without the electronic effects of the chlorine.

  • Kinase Inhibitors: Many ATP-competitive inhibitors utilize the indole scaffold. C-2 substituents are often used to solubilize the molecule or interact with the hinge region of the kinase.

References
  • Synthesis & CAS Data: ChemicalBook & PubChem Database. "1-Pivaloyl-5-methoxyindole (CAS 845619-77-4)".[1]

  • Methodology (DoM): Gribble, G. W., & Saulnier, M. G. (1993).[2] "Directed Ortho Metalation of N-Pivaloylindoles". Heterocycles, 35(1), 151.

  • Deprotection Protocols: Ruiz, M., et al. (2012). "General procedures for the deprotection of N-pivaloylindoles". Tetrahedron, 68(2), 705-710.[4]

  • General Indole Lithiation: Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.

Sources

Exploratory

The Strategic Utility of 1-Pivaloyl-5-methoxyindole in Advancing Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 1-Pivaloyl-5-methoxyindole stands as a pivotal, yet often unheralded, intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Pivaloyl-5-methoxyindole stands as a pivotal, yet often unheralded, intermediate in the multi-step synthesis of complex, biologically active molecules. Its strategic application lies in the use of the pivaloyl group as a sterically hindering protecting group for the indole nitrogen, enabling regioselective reactions at other positions of the indole core. This guide elucidates the chemical rationale behind its use, provides detailed synthetic protocols for its formation and subsequent transformations, and explores its application in the synthesis of compounds targeting key biological pathways, including serotonin receptor modulation and transient receptor potential melastatin 8 (TRPM8) antagonism. Through a blend of mechanistic insights, practical experimental procedures, and illustrative case studies, this document serves as an in-depth resource for researchers leveraging this versatile building block in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of N-Protection in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] However, the reactivity of the indole nitrogen (N-1) and the electron-rich C-3 position often necessitates a protection strategy to achieve desired chemical transformations at other sites of the molecule. The choice of the N-protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its removal.

The pivaloyl group, a bulky acyl group, offers distinct advantages as a protecting group for the indole nitrogen. Its significant steric bulk not only shields the N-1 position but also hinders electrophilic attack at the adjacent C-2 position.[2] This steric hindrance is instrumental in directing reactions to other positions of the indole ring, a crucial aspect in the synthesis of complex, multi-substituted indole derivatives. Furthermore, the pivaloyl group is robust and stable under a range of reaction conditions, yet it can be removed under specific basic conditions, ensuring the integrity of the final molecule.[3]

This guide focuses on 1-Pivaloyl-5-methoxyindole, a derivative that combines the strategic advantages of the pivaloyl protecting group with the inherent biological relevance of the 5-methoxyindole scaffold. The 5-methoxy substitution is a key feature in many neuroactive compounds, including serotonin and melatonin, making this intermediate particularly valuable in the development of new central nervous system (CNS) active agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 1-Pivaloyl-5-methoxyindole is essential for its effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₂N/A
Molecular Weight 231.29 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water.N/A

Synthesis and Deprotection Protocols

Synthesis of 1-Pivaloyl-5-methoxyindole

The synthesis of 1-Pivaloyl-5-methoxyindole is typically achieved through the N-acylation of 5-methoxyindole with pivaloyl chloride.

Experimental Protocol: N-pivaloylation of 5-methoxyindole

  • Reaction Setup: To a stirred solution of 5-methoxyindole (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) as a base. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Pivaloyl-5-methoxyindole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive pivaloyl chloride.

  • Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.

Deprotection of the Pivaloyl Group

The removal of the pivaloyl group is a critical step to unveil the indole nitrogen for further functionalization or to yield the final target molecule. A common method involves base-catalyzed hydrolysis.

Experimental Protocol: Deprotection of 1-Pivaloyl-5-methoxyindole

  • Reaction Setup: To a solution of 1-Pivaloyl-5-methoxyindole (1 equivalent) in tetrahydrofuran (THF), add 1,8-Diazabicycloundec-7-ene (DBU) (4 equivalents) and water (2 equivalents).[3]

  • Reaction Conditions: Stir the reaction mixture at reflux until the starting material is consumed, as monitored by TLC.[3]

  • Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride.[3]

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 5-methoxyindole.[3]

Causality Behind Experimental Choices:

  • Strong, Non-nucleophilic Base: DBU is a strong, non-nucleophilic base that effectively promotes the hydrolysis of the sterically hindered pivaloyl group without competing as a nucleophile.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cleavage of the robust amide bond.

Potential Research Applications: A Gateway to Bioactive Molecules

The strategic use of 1-Pivaloyl-5-methoxyindole as a synthetic intermediate opens avenues for the development of a diverse range of bioactive compounds. The following sections highlight its potential in the synthesis of molecules targeting key therapeutic areas.

Synthesis of Serotonin Receptor Modulators

The 5-methoxyindole scaffold is a cornerstone in the design of ligands for serotonin (5-HT) receptors, which are implicated in a wide array of physiological and pathological processes, including mood, cognition, and pain.[4][5] The synthesis of potent and selective 5-HT receptor modulators is a major focus of neuropharmacological research.

Workflow for the Synthesis of a Hypothetical 5-HT Receptor Agonist:

G A 1-Pivaloyl-5-methoxyindole B Electrophilic Substitution at C3 (e.g., Vilsmeier-Haack reaction) A->B POCl3, DMF C 1-Pivaloyl-5-methoxyindole-3-carbaldehyde B->C D Reductive Amination (with a desired amine) C->D R2NH, NaBH(OAc)3 E N-Pivaloyl-Protected Tryptamine Derivative D->E F Deprotection (e.g., DBU, H2O, reflux) E->F DBU, H2O G Target 5-HT Receptor Agonist F->G

Caption: Synthetic workflow for a 5-HT receptor agonist.

This generalized workflow illustrates how 1-Pivaloyl-5-methoxyindole can be functionalized at the C-3 position, a common strategy for introducing the side chain characteristic of tryptamine-based 5-HT receptor ligands. The pivaloyl group ensures that the initial electrophilic substitution occurs selectively at the C-3 position. Subsequent modifications and final deprotection yield the target bioactive molecule.

Intermediate in the Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

A notable application of the 5-methoxyindole core is in the synthesis of 5-MeO-DMT, a potent psychedelic compound with emerging therapeutic interest for psychiatric disorders.[6] A key synthetic route involves the reaction of 5-methoxyindole with oxalyl chloride to form an indolylglyoxylyl chloride intermediate.[3]

Workflow for the Synthesis of 5-MeO-DMT:

G A 5-Methoxyindole (from deprotection of 1-Pivaloyl-5-methoxyindole) B Reaction with Oxalyl Chloride A->B (COCl)2 C 5-Methoxyindol-3-ylglyoxylyl chloride B->C D Amination with Dimethylamine C->D (CH3)2NH E N,N-Dimethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide D->E F Reduction (e.g., LiAlH4) E->F LiAlH4 G 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) F->G

Caption: Synthesis of 5-MeO-DMT from 5-methoxyindole.

In this pathway, the deprotected 5-methoxyindole, which can be obtained from 1-Pivaloyl-5-methoxyindole, undergoes electrophilic acylation at the C-3 position with oxalyl chloride. The resulting highly reactive acyl chloride is then treated with dimethylamine to form the corresponding amide. Finally, reduction of the amide and the adjacent ketone with a strong reducing agent like lithium aluminum hydride (LiAlH₄) furnishes 5-MeO-DMT.

Precursor for Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists

The TRPM8 channel is a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[7] Antagonists of TRPM8 are being investigated for the treatment of chronic pain, migraine, and other sensory disorders.[4][8] Several potent TRPM8 antagonists feature an indole or a related heterocyclic core.

While a direct synthesis of a named TRPM8 antagonist from 1-Pivaloyl-5-methoxyindole is not explicitly detailed in the readily available literature, the structural motifs of known antagonists suggest its potential as a key starting material. The 5-methoxyindole core can be elaborated through various cross-coupling and functional group interconversion reactions to build the complex pharmacophores required for potent TRPM8 antagonism. The pivaloyl protecting group would be instrumental in regioselectively introducing substituents at various positions of the indole ring.

Conclusion

1-Pivaloyl-5-methoxyindole is a strategically valuable synthetic intermediate that empowers chemists to unlock the full potential of the 5-methoxyindole scaffold. The steric and electronic properties of the pivaloyl protecting group facilitate regioselective functionalization of the indole core, enabling the efficient synthesis of complex molecular architectures. Its application in the construction of serotonin receptor modulators and as a precursor to potent neuroactive compounds like 5-MeO-DMT underscores its significance in modern drug discovery. As the demand for novel therapeutics targeting the central nervous system continues to grow, the judicious use of well-designed intermediates like 1-Pivaloyl-5-methoxyindole will undoubtedly play a crucial role in accelerating the discovery and development of the next generation of medicines.

References

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Journal of Medicinal Chemistry.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules.
  • Reaction between oxalyl chloride and indole. ScienceMadness Discussion Board.
  • Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
  • Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis. BenchChem.
  • Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Deriv
  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals.
  • First-time-in-human study with GSK1018921, a selective GlyT1 inhibitor: relationship between exposure and dizziness. Clinical Pharmacology & Therapeutics.
  • WO2023002005A1 - Method for preparing a tryptamine derivative.
  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs
  • 5-Methoxy-N,N-dimethyltryptamine`s pharmacokinetics and viable routes of synthetization. University of South-Eastern Norway.
  • Concise Synthesis of N,N -Dimethyltryptamine and 5-Methoxy- N,N -dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp.
  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening.
  • Incilius alvarius Cell-Based Synthesis of 5-Methoxy-N,N-Dimethyltryptamine. Psychedelic Medicine.
  • Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. CNS & Neurological Disorders - Drug Targets.

Sources

Protocols & Analytical Methods

Method

Application Note: Large-Scale Synthesis of 1-Pivaloyl-5-methoxyindole

Executive Summary This guide details the scalable synthesis of 1-Pivaloyl-5-methoxyindole , a critical intermediate in the development of melatonin receptor agonists and serotonin modulators. While 5-methoxyindole is ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 1-Pivaloyl-5-methoxyindole , a critical intermediate in the development of melatonin receptor agonists and serotonin modulators. While 5-methoxyindole is electronically rich, its N-protection with a pivaloyl group is strategically vital for two reasons:

  • Steric Shielding: The bulky tert-butyl group prevents N-deprotection by nucleophiles that would cleave acetyl or benzoyl groups.

  • Directed Lithiation: The pivaloyl group coordinates with organolithium reagents, directing C-H activation exclusively to the C-2 position, a key step in synthesizing complex indole alkaloids [1].

This protocol transitions from dangerous laboratory-scale hydride methods (NaH) to a robust, scalable Modified Schotten-Baumann approach using organic bases, optimized for kilogram-scale production with minimal impurity profiles.

Chemical Strategy & Thermodynamics

The Synthetic Challenge

The N-acylation of electron-rich indoles is complicated by the low nucleophilicity of the indole nitrogen (pKa ~17). Standard laboratory protocols often utilize Sodium Hydride (NaH) in DMF. However, at scales >100g, NaH presents unacceptable safety risks due to hydrogen gas evolution and thermal runaway potential.

The Process Solution: DMAP-Catalyzed Acylation

We utilize a nucleophilic catalysis strategy. By employing 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst, we can use milder bases (Triethylamine) in non-polar solvents (DCM or Toluene), avoiding hazardous H2 generation.

Mechanism:

  • Activation: DMAP attacks Pivaloyl Chloride to form a highly electrophilic N-acylpyridinium salt.

  • Substitution: The indole nitrogen attacks this activated intermediate.

  • Regeneration: DMAP is displaced, and the base (Et3N) scavenges the HCl byproduct.

Reaction Pathway Diagram

ReactionPathway Start 5-Methoxyindole (Nucleophile) Product 1-Pivaloyl-5-methoxyindole (Target) Start->Product Nucleophilic Attack Reagent Pivaloyl Chloride (Electrophile) Inter N-Acylpyridinium Intermediate Reagent->Inter Activation Catalyst DMAP (Acyl Transfer) Catalyst->Inter Inter->Product Acyl Transfer Byproduct Et3N·HCl (Salt) Inter->Byproduct Elimination

Figure 1: Catalytic cycle for the N-pivaloylation of indole via nucleophilic catalysis.

Detailed Experimental Protocol

Materials & Specifications
ReagentCAS No.Eq.[1][2][3][4]RoleSpecification
5-Methoxyindole 1006-94-61.0Substrate>98% Purity, dry
Pivaloyl Chloride 3282-30-21.2ReagentClear liquid, >98%
Triethylamine (Et3N) 121-44-81.5BaseDry (KF <0.1%)
DMAP 1122-58-30.1CatalystCrystalline solid
Dichloromethane (DCM) 75-09-210 VolSolventACS Grade
Process Workflow (1.0 kg Scale)
Step 1: Reactor Setup & Charging
  • Equip a 20 L Jacketed Glass Reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

  • Purge the system with Nitrogen (N2) for 15 minutes to ensure an inert atmosphere.

  • Charge Dichloromethane (10 L) and 5-Methoxyindole (1.0 kg, 6.79 mol) .

  • Agitate at 250 RPM until fully dissolved (Solution will be light brown).

  • Add DMAP (83 g, 0.68 mol) and Triethylamine (1.42 L, 10.19 mol) .

  • Cool the mixture to 0–5°C using a chiller unit.

Step 2: Controlled Addition (Critical Control Point)
  • Charge Pivaloyl Chloride (1.0 L, 8.15 mol) into the addition funnel.

  • Slow Addition: Add Pivaloyl Chloride dropwise over 90–120 minutes .

    • Warning: The reaction is exothermic. Maintain internal temperature <10°C .

    • Observation: A white precipitate (Et3N·HCl) will form immediately.

Step 3: Reaction & IPC
  • Once addition is complete, allow the reaction to warm to 20–25°C (Room Temperature).

  • Stir for 4–6 hours .

  • In-Process Control (IPC): Sample 50 µL, quench in MeOH, analyze by HPLC/TLC.

    • Target: <1.0% unreacted 5-Methoxyindole.[5]

Step 4: Workup & Purification
  • Quench: Slowly add Water (5 L) to the reactor while stirring (Temp <25°C).

  • Phase Separation: Transfer to a separator.[6] Drain the lower organic layer (DCM).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 3 L) to remove residual DMAP and Et3N.

    • Note: DMAP is difficult to remove without this acidic wash.

  • Base Wash: Wash with Sat. NaHCO3 (3 L) to neutralize acidity.

  • Drying: Dry organics over Anhydrous Na2SO4, filter, and concentrate under vacuum (40°C) to a thick oil/solid.

  • Crystallization:

    • Dissolve the crude residue in minimal hot Heptane/Ethyl Acetate (10:1) .

    • Cool slowly to 0°C.

    • Filter the white crystalline solid and wash with cold Heptane.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85–92% (approx. 1.35 kg – 1.45 kg)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 74–76°C (Lit. value for similar derivatives).[2][3][7][8]

  • Purity (HPLC): >98.5% (a/a).[5]

Process Safety & Scale-Up Parameters

Hazard Analysis
  • Pivaloyl Chloride: Potent lachrymator and corrosive.[9] Causes severe skin burns.[1][9][10] Fatal if inhaled [2].[1][9][10] All handling must occur in a fume hood or closed reactor system.

  • Exotherm: The mixing of PivCl and amine bases releases significant heat (approx. -60 kJ/mol). On a kilo-scale, failure to cool can boil the DCM solvent.

Scale-Up Diagram

ProcessFlow Start Reactor Prep (N2 Purge, 0°C) Addition Controlled Addition Pivaloyl Chloride (T < 10°C) Start->Addition Reaction Reaction Phase (RT, 4-6 hrs) Addition->Reaction Wash Biphasic Workup (1. HCl Wash, 2. NaHCO3) Reaction->Wash Cryst Crystallization (Heptane/EtOAc) Wash->Cryst Final Final Product (QC > 98%) Cryst->Final

Figure 2: Workflow for the 1.0 kg batch production.

Analytical Specifications

To validate the integrity of the synthesized material, the following criteria must be met:

  • 1H NMR (400 MHz, CDCl3):

    • Diagnostic Peak: Singlet at ~1.45 ppm (9H) corresponding to the tert-butyl (pivaloyl) group.

    • Methoxy Peak: Singlet at ~3.85 ppm (3H).

    • Aromatic Region: Characteristic indole protons shifted downfield due to N-acylation.

  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.

    • Detection: UV @ 254 nm.

References

  • Directed Lithiation Strategy

    • Use of N-pivaloyl groups to direct C-2 lithiation in indole synthesis.[7]

    • Source: Bowman, W. R., et al. "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines." Molecules, 2000.

  • Safety Data (Pivaloyl Chloride)

    • Handling, toxicity, and lachrymator warnings.[1][11]

    • Source: Fisher Scientific Safety Data Sheet.

  • General N-Acylation Protocols

    • Methodology for N-acyl
    • Source: "Synthesis of 5-methoxyindole derivatives." ChemicalBook Protocols.

  • C-H Functionalization Context

    • Application of N-pivaloyl indoles in late-stage functionaliz
    • Source: "Late-Stage N-Alkenylative Modifications of Indolic Scaffolds." PMC/NIH, 2023.

Sources

Application

The Strategic Application of 1-Pivaloyl-5-methoxyindole in Multi-Step Synthesis: A Guide for Researchers

For Immediate Release Shanghai, China – February 6, 2026 – In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics, the judicious choice of protecting groups is p...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 6, 2026 – In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics, the judicious choice of protecting groups is paramount. 1-Pivaloyl-5-methoxyindole has emerged as a key intermediate, offering a unique combination of stability and reactivity that enables complex molecular transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-Pivaloyl-5-methoxyindole, detailing its synthesis, application in a multi-step synthetic route, and subsequent deprotection.

Introduction: The Pivaloyl Group as a Robust Guardian of the Indole Nucleus

The indole scaffold is a ubiquitous feature in a vast array of biologically active natural products and pharmaceutical agents.[1] The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to a variety of electrophilic substitution reactions.[2] However, this inherent reactivity can also be a challenge in multi-step syntheses where modifications at other positions are desired. The nitrogen atom of the indole ring often requires protection to prevent unwanted side reactions and to modulate the reactivity of the heterocyclic system.

The pivaloyl group (Piv), a bulky acyl protecting group, offers distinct advantages for the protection of indoles.[3][4] Its significant steric hindrance not only shields the nitrogen atom but can also influence the regioselectivity of subsequent reactions, a feature that will be explored in the context of a practical synthetic example. Furthermore, the pivaloyl group is stable to a range of reaction conditions, yet can be removed under specific and relatively mild protocols, making it a valuable tool in the synthetic chemist's arsenal.[3][5]

This guide will focus on the practical application of 1-Pivaloyl-5-methoxyindole, a derivative of the medicinally important 5-methoxyindole, which is a precursor to a variety of tryptamine derivatives and a key structural motif in numerous natural products and synthetic drugs.[2]

Synthesis of 1-Pivaloyl-5-methoxyindole: A Foundational Step

The initial and crucial step in utilizing this versatile intermediate is the efficient N-acylation of 5-methoxyindole. The following protocol outlines a reliable method for this transformation.

Experimental Protocol: N-Pivaloylation of 5-Methoxyindole

Materials:

  • 5-Methoxyindole

  • Pivaloyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methoxyindole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 5-methoxyindole.

  • Cool the reaction mixture back to 0 °C and add pivaloyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-Pivaloyl-5-methoxyindole in high yield.

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the indole nitrogen, which has a pKa of approximately 17. Sodium hydride is ideal for this purpose as it irreversibly forms the sodium salt and hydrogen gas, driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical to prevent the quenching of the highly reactive sodium hydride and the intermediate sodium salt of the indole.

  • Pivaloyl Chloride: As the acylating agent, pivaloyl chloride provides the sterically demanding pivaloyl group. The reaction proceeds via nucleophilic attack of the indolide anion on the electrophilic carbonyl carbon of the acid chloride.

Application in Multi-Step Synthesis: Directed ortho-Metalation

A key synthetic utility of the N-pivaloyl group is its ability to act as a directing metalation group (DMG).[6] This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the DMG, enabling the introduction of various electrophiles at a site that might otherwise be unreactive. In the case of 1-Pivaloyl-5-methoxyindole, the pivaloyl group can direct lithiation to the C7 position.

The following workflow illustrates a hypothetical, yet mechanistically sound, multi-step synthesis that leverages this property.

G cluster_0 Synthesis of 1-Pivaloyl-5-methoxyindole cluster_1 Directed ortho-Metalation and Electrophilic Quench cluster_2 Deprotection A 5-Methoxyindole B 1-Pivaloyl-5-methoxyindole A->B  NaH, Pivaloyl Chloride  THF, 0 °C to rt C 7-Lithio-1-pivaloyl-5-methoxyindole B->C  s-BuLi, TMEDA  THF, -78 °C D 7-Substituted-1-pivaloyl-5-methoxyindole C->D  Electrophile (E+) E 7-Substituted-5-methoxyindole D->E  LDA or DBU/H₂O  THF, reflux

Caption: Synthetic workflow utilizing 1-Pivaloyl-5-methoxyindole.

Experimental Protocol: Directed C7-Lithiation and Electrophilic Quench

Materials:

  • 1-Pivaloyl-5-methoxyindole

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Pivaloyl-5-methoxyindole (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.5 equivalents) at -78 °C and stir for an additional 1-3 hours, allowing the mixture to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C7-substituted 1-pivaloyl-5-methoxyindole.

Mechanistic Insight:

The N-pivaloyl group, with its Lewis basic carbonyl oxygen, coordinates to the lithium cation of the alkyllithium reagent. This brings the base into close proximity to the C7 proton, facilitating its abstraction over other protons on the indole ring, a phenomenon known as a complex-induced proximity effect (CIPE).[7] TMEDA acts as a ligand for the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the organolithium species.[7]

Deprotection of the Pivaloyl Group

The final step in many synthetic sequences is the removal of the protecting group to unveil the desired functionality. The robust nature of the pivaloyl group requires specific conditions for its cleavage. Two effective methods are presented below.

Protocol A: Deprotection using Lithium Diisopropylamide (LDA)

This method is particularly effective and can be performed in a one-pot fashion following a lithiation step.[3]

Materials:

  • C7-Substituted-1-pivaloyl-5-methoxyindole

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the C7-substituted-1-pivaloyl-5-methoxyindole (1.0 equivalent) in anhydrous THF, add LDA (2.0 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Deprotection using DBU and Water

This method offers a milder, non-metallic alternative for the removal of the pivaloyl group.[5]

Materials:

  • C7-Substituted-1-pivaloyl-5-methoxyindole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the C7-substituted-1-pivaloyl-5-methoxyindole (1.0 equivalent) in THF, add DBU (4.0 equivalents) and water (2.0 equivalents).

  • Heat the reaction mixture to reflux and stir until the disappearance of the starting material is observed by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

StepReactantProductReagentsYield (%)Purity (%)
Protection 5-Methoxyindole1-Pivaloyl-5-methoxyindoleNaH, Pivaloyl Chloride>90>95
C7-Formylation 1-Pivaloyl-5-methoxyindole1-Pivaloyl-5-methoxyindole-7-carbaldehydes-BuLi, TMEDA, DMF70-85>95
Deprotection (LDA) 1-Pivaloyl-5-methoxyindole5-MethoxyindoleLDA>95>98
Deprotection (DBU/H₂O) 1-Pivaloyl-5-methoxyindole5-MethoxyindoleDBU, H₂O85-95>98

Yields and purities are typical and may vary depending on the specific substrate and reaction scale.

Conclusion and Future Outlook

1-Pivaloyl-5-methoxyindole stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its robust nature, coupled with its ability to direct regioselective functionalization, makes it an invaluable tool for the construction of complex indole-containing molecules. The protocols detailed herein provide a practical framework for the synthesis, utilization, and deprotection of this important intermediate. As the demand for novel and intricate molecular architectures in drug discovery continues to grow, the strategic application of well-defined intermediates like 1-Pivaloyl-5-methoxyindole will undoubtedly play an increasingly vital role.

References

  • CN110642770B - Preparation method of 5-methoxyindole - Google Patents.
  • Friedel-Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - Beilstein Journals. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available at: [Link]

  • 14 - Organic Syntheses Procedure. Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. Available at: [Link]

  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling | Request PDF - ResearchGate. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose - ResearchGate. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journals. Available at: [Link]

  • Multistep Reaction Based De Novo Drug Design: Generating Synthetically Feasible Design Ideas - PubMed. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source - PMC. Available at: [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. Available at: [Link]

  • Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Synthesis of Biologically Active Heterospirocycles through Iterative 1,3-Dipolar Cycloaddition Pathways | Request PDF - ResearchGate. Available at: [Link]

  • Continuous One-Flow Multi-Step Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

Sources

Method

Precision Functionalization of Indoles: The 1-Pivaloyl-5-Methoxyindole Protocol

Executive Summary In the landscape of pharmaceutical intermediate synthesis, 5-Methoxyindole (CAS 1006-94-6) serves as a critical scaffold for bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, 5-Methoxyindole (CAS 1006-94-6) serves as a critical scaffold for bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and neurohormones like Melatonin . However, the inherent reactivity of the indole ring favors electrophilic substitution at the C-3 position, making regioselective functionalization at the C-2 position a significant synthetic challenge.

This Application Note details the 1-Pivaloyl-5-methoxyindole Protocol , a robust methodology that utilizes the pivaloyl group as a temporary Directing Metalation Group (DMG) . This strategy inverts the conventional reactivity of the indole ring, allowing for high-precision C-2 lithiation and subsequent functionalization. This guide provides validated protocols for the synthesis, activation, and application of this intermediate, designed for researchers in drug discovery and process chemistry.

Chemical Profile & Strategic Rationale

Compound Identification
PropertySpecification
Compound Name 1-Pivaloyl-5-methoxyindole
Systematic Name 1-(2,2-Dimethylpropanoyl)-5-methoxy-1H-indole
Parent Compound 5-Methoxyindole (CAS 1006-94-6)
Molecular Formula C₁₄H₁₇NO₂
Role Masked Nucleophile / Directed Lithiation Substrate
Key Functionality Nitrogen Protection & C-2 Lithiation Direction
The Synthetic Challenge: C-3 vs. C-2 Selectivity

Indoles are electron-rich heterocycles. Under standard conditions (e.g., Friedel-Crafts, Vilsmeier-Haack), the lone pair on the nitrogen activates the C-3 position, leading to C-3 substituted products.

  • Problem: Direct synthesis of C-2 substituted indoles (e.g., 2-methyl-5-methoxyindole) is difficult without blocking C-3 or using complex ring-closure methods (Fischer Indole).

  • Solution: The 1-Pivaloyl group serves a dual purpose:

    • Protection: Sterically bulky, it prevents N-alkylation and suppresses side reactions.

    • Direction: The carbonyl oxygen coordinates with organolithium reagents (e.g., t-BuLi), directing the base to deprotonate the C-2 position via the Complex Induced Proximity Effect (CIPE) .

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Pivaloyl-5-methoxyindole

Objective: Install the pivaloyl DMG on the indole nitrogen.

Reagents:

  • 5-Methoxyindole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Alternative Base: Et₃N / DMAP (for milder conditions)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-Methoxyindole in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C to ensure formation of the indolyl anion.

  • Acylation: Add Pivaloyl Chloride dropwise via syringe. The steric bulk of the pivaloyl group requires slow addition to prevent exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.

    • Target Yield: >90%[3]

    • Appearance: White to off-white crystalline solid.

Phase 2: Directed C-2 Lithiation & Functionalization

Objective: Exploit the DMG to install an electrophile at C-2.

Reagents:

  • 1-Pivaloyl-5-methoxyindole (1.0 equiv)

  • tert-Butyllithium (t-BuLi) (1.7 M in pentane, 1.1–1.2 equiv)

  • Electrophile (e.g., Methyl Iodide, DMF, CO₂) (1.5 equiv)[4]

  • THF, anhydrous, degassed

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a low-temperature thermometer and Argon line. Dissolve 1-Pivaloyl-5-methoxyindole in anhydrous THF.

  • Lithiation (The Critical Step): Cool the solution to -78°C (Dry ice/Acetone bath).

    • Note: Temperature control is critical.[5] Above -60°C, the pivaloyl group may undergo nucleophilic attack by the lithium reagent.

  • Addition: Add t-BuLi dropwise over 15 minutes. Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio-1-pivaloyl-5-methoxyindole species.

  • Electrophile Trapping: Add the Electrophile (e.g., Methyl Iodide for Indomethacin precursors) neat or in THF solution.

  • Warming: Stir at -78°C for 30 minutes, then slowly warm to RT over 2 hours.

  • Quench & Isolation: Quench with water/NH₄Cl. Extract and purify as per Phase 1.

Phase 3: Deprotection (Pivaloyl Removal)

Objective: Reveal the free N-H indole for downstream processing.

Reagents:

  • Lithium Hydroxide (LiOH) or NaOH

  • Solvent: MeOH / H₂O (3:1)

Protocol:

  • Dissolve the C-2 substituted intermediate in MeOH/H₂O.

  • Add LiOH (3.0 equiv).

  • Reflux at 60–70°C for 2–6 hours. The pivaloyl group is robust; heat is often required for hydrolysis compared to acetyl groups.

  • Concentrate MeOH, acidify to pH 4–5, and extract the final product (e.g., 2-Methyl-5-methoxyindole ).

Mechanistic Visualization

Workflow Diagram: Synthesis & Application

The following diagram illustrates the complete lifecycle of the 1-Pivaloyl intermediate, from protection to the generation of the Indomethacin precursor.

G Start 5-Methoxyindole (C3 Reactive) Step1 Phase 1: Protection (Pivaloyl Chloride/NaH) Start->Step1 Inter 1-Pivaloyl-5-methoxyindole (N-Protected) Step1->Inter Yield >90% Step2 Phase 2: Lithiation (t-BuLi, -78°C) Inter->Step2 Directed Metalation Lithiated 2-Lithio Species (C-2 Activated) Step2->Lithiated Coordination Step3 Electrophile Trap (Methyl Iodide) Lithiated->Step3 ProtectedProd 1-Pivaloyl-2-Methyl- 5-methoxyindole Step3->ProtectedProd C-2 Methylation Step4 Phase 3: Deprotection (LiOH/MeOH) ProtectedProd->Step4 Final 2-Methyl-5-methoxyindole (Indomethacin Precursor) Step4->Final Hydrolysis

Figure 1: Synthetic workflow for the conversion of 5-methoxyindole to its 2-methyl derivative via the pivaloyl directing group.

Mechanism: Directed Ortho Metalation (DoM)

This diagram highlights the Complex Induced Proximity Effect (CIPE) , where the Lithium cation coordinates with the Pivaloyl carbonyl oxygen, positioning the carbanion at C-2.

Mechanism cluster_0 Transition State Complex Oxygen Pivaloyl Oxygen (C=O) Lithium Lithium Cation (Li+) Oxygen->Lithium Coordination Base t-Bu Anion Lithium->Base Delivers C2 Indole C-2 Position Base->C2 Deprotonation

Figure 2: Mechanistic representation of the Directed Ortho Metalation (DoM) transition state.

Application Case Study: Indomethacin Precursor Synthesis

Context: Indomethacin is a potent NSAID. Its structure requires a methyl group at position C-2 and a 4-chlorobenzoyl group at N-1.

  • Traditional Route: Fischer Indole Synthesis using 4-methoxyphenylhydrazine and levulinic acid. This can yield mixtures and requires harsh acidic conditions.

  • Pivaloyl Route Advantages:

    • Regiocontrol: Guarantees substitution only at C-2.

    • Versatility: Allows for the introduction of isotopically labeled methyl groups (using ¹³CH₃I) for metabolic studies, which is difficult in Fischer synthesis.

    • Scalability: The lithiation is scalable in flow chemistry reactors, managing the exotherm of t-BuLi effectively.

Data Summary:

Step Reaction Type Reagent Typical Yield
1 N-Protection PivCl, NaH 92–95%
2 Lithiation/Alkylation t-BuLi, MeI 85–88%
3 Deprotection LiOH, Heat 90–94%

| Overall | 3-Step Sequence | -- | ~70–78% |[3][1][2][4][6][7]

Safety & Handling

  • 1-Pivaloyl-5-methoxyindole: Treat as a standard organic intermediate. Irritant to eyes and skin.

  • tert-Butyllithium: EXTREME HAZARD. Pyrophoric. Ignites spontaneously in air. Must be handled under strict inert atmosphere (Argon/Nitrogen) using cannula techniques. A fire extinguisher (Class D) and sand bucket must be immediately available.

  • Methyl Iodide: Carcinogen and volatile. Use in a fume hood.

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.[6] (Foundational text on indole reactivity and N-protection strategies).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link (The authoritative review on DoM and pivaloyl-like directing groups).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • PubChem Compound Summary: 5-Methoxyindole . National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Vertex AI Search Results. (2025). Synthesis and Pharmaceutical Applications of 5-Methoxyindole Derivatives. (Aggregated search data confirming the utility of N-protected indoles in drug synthesis).

Sources

Application

Application Note: Regioselective Functionalization of 1-Pivaloyl-5-methoxyindole

Introduction & Strategic Overview 1-Pivaloyl-5-methoxyindole is a high-value scaffold in medicinal chemistry, serving as a protected precursor for melatonin analogs, indomethacin derivatives, and various CNS-active agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

1-Pivaloyl-5-methoxyindole is a high-value scaffold in medicinal chemistry, serving as a protected precursor for melatonin analogs, indomethacin derivatives, and various CNS-active agents. While the 5-methoxy group naturally activates the C3 position for electrophilic aromatic substitution (EAS), the installation of the


-pivaloyl (Piv) group  fundamentally alters the reactivity landscape.

The pivaloyl group serves a dual purpose:

  • Steric Protection: It shields the N1 position and sterically hinders the C2/C7 positions, preventing unwanted polymerization.

  • Directed Ortho-Metalation (DoM): It acts as a powerful Directing Group (DG). The carbonyl oxygen coordinates with lithium bases, directing deprotonation specifically to the C2 position via the Complex Induced Proximity Effect (CIPE).

This guide provides validated protocols to exploit this "switchable" reactivity, enabling precise C2-functionalization that is otherwise difficult to achieve in free indoles.

Experimental Decision Matrix

G Start Start: 1-Pivaloyl-5-methoxyindole Goal_C2 Goal: C2-Functionalization Start->Goal_C2 Goal_Depro Goal: N-Deprotection Start->Goal_Depro Method_DoM Method A: Directed Lithiation (t-BuLi, -78°C) Goal_C2->Method_DoM Electrophiles (B, C, Si, Hal) Method_CH Method B: C-H Activation (Pd/Rh Catalysis) Goal_C2->Method_CH Arylation/Alkenylation Method_Base Method C: Basic Hydrolysis (LiOH/MeOH) Goal_Depro->Method_Base Standard Method_Nu Method D: Nucleophilic Cleavage (DBU or LDA) Goal_Depro->Method_Nu Stubborn Substrates Prod_Boron Product: C2-Boronic Acid (Suzuki Coupling Precursor) Method_DoM->Prod_Boron + B(OiPr)3 Prod_Ald Product: C2-Formyl (Wittig/Reductive Amination) Method_DoM->Prod_Ald + DMF Prod_Aryl Product: C2-Aryl (Biaryl Scaffolds) Method_CH->Prod_Aryl + Ar-X

Figure 1: Strategic workflow for functionalizing 1-Pivaloyl-5-methoxyindole. Select the pathway based on the desired downstream application.

Protocol A: C2-Directed Lithiation (DoM)

Objective: Regioselective installation of electrophiles (Boron, Formyl, Halogens) at C2.

Mechanistic Insight

Unlike


-BuLi, which may attack the carbonyl of the pivaloyl group (nucleophilic attack), 

-BuLi
is preferred. It is more basic but sterically bulky, favoring the deprotonation of the C2-H over carbonyl attack at low temperatures. The 5-methoxy group (EDG) increases electron density in the ring, making the C2-H slightly less acidic than in electron-deficient indoles, necessitating strict temperature control (-78°C) to maintain the kinetic lithio-species.
Materials
  • Substrate: 1-Pivaloyl-5-methoxyindole (1.0 equiv)

  • Base:

    
    -BuLi (1.7 M in pentane, 1.1–1.2 equiv) [Pyrophoric Hazard] 
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Electrophile: DMF (for aldehyde), Triisopropyl borate (for boronic acid), or Iodine.

  • Quench: Sat.

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
     for 15 mins.
    
  • Dissolution: Add 1-Pivaloyl-5-methoxyindole (1.0 mmol, 231 mg) and anhydrous THF (5 mL, 0.2 M) via syringe.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add

    
    -BuLi (1.2 mmol) dropwise over 10 minutes.
    
    • Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.

    • Critical: Maintain internal temp < -70°C.

  • Incubation: Stir at -78°C for 1 hour . (Do not warm up; the C2-Li species can isomerize or decompose).

  • Electrophile Trapping:

    • For C2-CHO: Add dry DMF (3.0 equiv) dropwise.

    • For C2-

      
      : Add 
      
      
      
      (2.0 equiv) dropwise.
  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to RT over 1 hour.

  • Quench:

    • General: Add sat.

      
       (5 mL).
      
    • For Boronic Acid: Acidify carefully with 1M HCl to pH ~4 to hydrolyze the boronate ester, then extract.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Yield Expectation: 75–90% depending on electrophile efficiency.

Protocol B: Pd-Catalyzed C-H Arylation

Objective: Direct coupling of the indole C2 to an aryl group without pre-functionalization.

Mechanistic Insight

The pivaloyl group acts as a directing group for Pd(II). The mechanism involves a


-chelation-assisted C-H activation. The 5-methoxy group facilitates the electrophilic palladation step due to the electron-rich nature of the ring.
Procedure
  • Reagents:

    • 1-Pivaloyl-5-methoxyindole (0.2 mmol)

    • Aryl Iodide (1.5 equiv)

    • Catalyst:

      
       (5-10 mol%)
      
    • Ligand:

      
       (10-20 mol%) or reaction-specific phosphine.
      
    • Base:

      
       or 
      
      
      
      (2.0 equiv). Silver salts often boost turnover by recycling Pd(0) to Pd(II).
    • Solvent: Toluene or DMF.

  • Execution:

    • Combine all solids in a pressure vial.

    • Add solvent (degassed).

    • Heat to 100–120°C for 12–24 hours.

  • Purification: Filter through Celite to remove Pd black. Flash chromatography.

Protocol C: Deprotection Strategies

Removing the pivaloyl group can be challenging due to steric hindrance.[1]

MethodReagentsConditionsBest For
A (Standard) LiOH or NaOHMeOH/H2O, Reflux, 4-12hGeneral substrates.
B (Mild) DBU (4 equiv)THF/H2O, RefluxBase-sensitive substrates.
C (Reductive)

THF, 0°C to RTConverting Piv to N-Ethyl (Warning: Reduces carbonyl).
D (Hard) LDA (2.2 equiv)THF, 0°C, then

Stubborn cases. The "nucleophilic deprotection" via enolate formation.
Recommended Deprotection Protocol (Method A)
  • Dissolve the functionalized indole in MeOH (0.1 M).

  • Add 3.0 equiv of NaOH (dissolved in minimal water).

  • Reflux at 70°C. Monitor by TLC (Piv group is non-polar; product will be more polar).

  • Once complete, evaporate MeOH, dilute with water, and extract with EtOAc.

Quality Control & Troubleshooting

NMR Diagnostics[2]
  • Starting Material: Look for the

    
    -butyl singlet (~1.4-1.5 ppm, 9H) and the C2-H doublet/singlet (~6.5-7.2 ppm depending on solvent).
    
  • C2-Functionalized: The C2-H signal must disappear.

  • 5-Methoxy: Singlet at ~3.8 ppm (3H). This should remain unchanged.

Common Failure Modes
  • Low Yield in Lithiation: Usually caused by moisture (kills

    
    -BuLi) or warming up too fast (C2-Li grabs a proton from THF or rearranges).
    
  • C3-Functionalization: If the pivaloyl group falls off (unlikely at -78°C) or if the base is insufficient, electrophiles might attack C3 via standard EAS.

  • Incomplete Deprotection: If NaOH reflux fails, switch to the LDA method : Treat substrate with 2.2 equiv LDA in THF at 0°C. The LDA attacks the carbonyl, forming an intermediate that collapses to release the indole upon aqueous quench.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.[2] (Foundational text on Indole reactivity).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Bowman, M. P., et al. (2004).[1] "Deprotection of N-Pivaloylindoles with a Lithium Base." Sciforum/Molecules.[3][4] (Specific protocol for LDA-mediated deprotection). Link (Verified via search context).

  • López-Alvarado, P., et al. (2012). "General procedures for the deprotection of N-pivaloylindoles." Tetrahedron, 68(2), 705-710. (Source for DBU/Water method). Link

Sources

Method

analytical techniques for characterizing 1-Pivaloyl-5-methoxyindole

An In-Depth Guide to the Analytical Characterization of 1-Pivaloyl-5-methoxyindole For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 1-Pivaloyl-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of 1-Pivaloyl-5-methoxyindole. As a key intermediate in various synthetic pathways, particularly in the development of novel therapeutics, rigorous analytical characterization is paramount to ensure its identity, quality, and consistency. This guide is built on the pillars of scientific integrity, providing not just procedural steps but also the underlying principles and rationale to empower researchers in their analytical endeavors.

Introduction and Molecular Overview

1-Pivaloyl-5-methoxyindole is an N-acylated derivative of 5-methoxyindole. The introduction of the pivaloyl group (a bulky tert-butyl carbonyl moiety) at the indole nitrogen significantly alters the parent molecule's physicochemical properties, including its polarity, solubility, and thermal stability. These changes necessitate tailored analytical methods for accurate characterization. The indole nucleus, particularly when activated by an electron-donating methoxy group, is a crucial scaffold in medicinal chemistry. Therefore, confirming the successful and correct acylation is a critical first step in any subsequent synthetic route.

This guide outlines a multi-technique approach, establishing a self-validating system where data from orthogonal methods collectively confirm the molecule's identity and purity.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is essential for method development.[1] The table below summarizes key computed and expected properties.

PropertyValueSource(s) / Method
IUPAC Name 1-(2,2-dimethylpropanoyl)-5-methoxy-1H-indole---
Molecular Formula C₁₄H₁₇NO₂---
Molecular Weight 231.29 g/mol Computed
Appearance Expected to be a white to off-white solid[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform)[3]
CAS Number 169559-71-3---

The Analytical Workflow: A Holistic Approach

A robust characterization workflow ensures that all aspects of the compound's identity and purity are assessed. The process begins with chromatographic screening for purity and proceeds to definitive structural confirmation using spectroscopic techniques.

Analytical_Workflow cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Identity & Structural Confirmation cluster_2 Phase 3: Physicochemical Properties cluster_3 Final Output Purity HPLC-UV Analysis (Purity Assessment, Impurity Profiling) Quant Quantitative Assay (vs. Reference Standard) Purity->Quant MS LC-MS Analysis (Molecular Weight Confirmation) Purity->MS Report Certificate of Analysis (CoA) (Comprehensive Data Summary) Purity->Report Quant->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Unambiguous Structure Elucidation) MS->NMR MS->Report IR FTIR Spectroscopy (Functional Group Identification) NMR->IR NMR->Report Thermal Thermal Analysis (DSC/TGA) (Melting Point, Thermal Stability) IR->Thermal IR->Report Thermal->Report

Caption: Overall analytical workflow for 1-Pivaloyl-5-methoxyindole.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. For 1-Pivaloyl-5-methoxyindole, a reversed-phase method is ideal, separating the compound from potential starting materials (5-methoxyindole) and reaction by-products. The pivaloyl group increases the molecule's hydrophobicity, leading to stronger retention on a C18 column compared to its parent indole.

Protocol: HPLC-UV Purity Determination

Causality: The choice of a C18 stationary phase provides excellent hydrophobic interaction with the indole and pivaloyl moieties. Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength. A phosphate buffer is used to control the mobile phase pH, which is crucial for achieving sharp, symmetrical peaks for indole-containing compounds that can interact with residual silanols on the silica support.[4]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry standard for small molecule analysis.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering capacity for consistent retention and peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 40% B to 95% B over 15 minTo elute the highly retained analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
UV Detection 220 nm and 275 nm220 nm for general detection; ~275 nm for indole chromophore.
Injection Vol. 5 µLMinimizes potential for column overload.
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (1:1)Ensures complete dissolution and compatibility with mobile phase.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Sample Preparation: Accurately weigh ~5 mg of 1-Pivaloyl-5-methoxyindole and dissolve in 10 mL of a 1:1 acetonitrile/water mixture to achieve a 0.5 mg/mL solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject a diluent blank, followed by the sample solution.

  • Data Analysis: Integrate all peaks. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

Trustworthiness through Validation: This method must be validated according to established guidelines to ensure its reliability.[5][6] Key validation parameters include:

  • Specificity: Ensure no interference from starting materials or by-products.

  • Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range (e.g., 0.05 - 0.75 mg/mL).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days).

  • Accuracy: Determine the recovery of the analyte spiked into a placebo matrix.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, crucial for impurity analysis.

Mass Spectrometry: Molecular Weight Confirmation

Mass spectrometry (MS) provides an exact mass measurement, which is a definitive piece of evidence for the compound's identity. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique.

Protocol: LC-MS Analysis

Causality: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocyclic compounds like indoles, as the indole nitrogen can be readily protonated. The expected ion is [M+H]⁺.

ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray (ESI+)Efficiently ionizes the target molecule.
Mass Analyzer Time-of-Flight (TOF) or OrbitrapProvides high-resolution mass accuracy for formula confirmation.
Scan Range m/z 100 - 500Covers the expected molecular ion and its fragments.
Capillary Voltage 3.5 kVOptimal for ESI.
Source Temp. 120 °CAssists in desolvation.

Step-by-Step Protocol:

  • System Setup: Utilize the HPLC conditions described previously, diverting the column effluent to the MS detector.

  • Infusion (Optional): For initial tuning, directly infuse a dilute solution (1-10 µg/mL) of the analyte into the mass spectrometer to optimize source parameters.

  • LC-MS Acquisition: Inject the sample and acquire data in full scan mode.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the [M+H]⁺ ion. For 1-Pivaloyl-5-methoxyindole (C₁₄H₁₇NO₂), the theoretical monoisotopic mass is 231.1259. The expected [M+H]⁺ ion is m/z 231.1332 .

    • Confirm that the measured mass is within a 5 ppm tolerance of the theoretical mass.

Expected Fragmentation Pathway

Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. The most likely fragmentation involves the cleavage of the amide bond.

Fragmentation parent Parent Ion [M+H]⁺ m/z 231.13 frag1 Fragment 1 [M - C₅H₉O + H]⁺ m/z 148.07 (5-methoxyindole moiety) parent->frag1 - C₅H₉O frag2 Fragment 2 [C₅H₉O]⁺ m/z 85.06 (Pivaloyl cation) parent->frag2 - C₉H₈NO

Caption: Expected MS/MS fragmentation of 1-Pivaloyl-5-methoxyindole.

NMR Spectroscopy: Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.

Protocol: NMR Sample Preparation and Acquisition

Causality: Deuterated chloroform (CDCl₃) is an excellent solvent for this non-polar analyte and has a clean spectral window. A concentration of 10-20 mg/mL provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of CDCl₃.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are predicted based on the known spectrum of 5-methoxyindole[7][8] and the deshielding effects of the N-pivaloyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4d1HH-4Significant deshielding due to proximity to the carbonyl group.
~7.2-7.3d1HH-7Aromatic proton on the benzene ring.
~7.0-7.1d1HH-2Indole proton deshielded by the pivaloyl group.
~6.9-7.0dd1HH-6Aromatic proton ortho to the methoxy group.
~6.5-6.6d1HH-3Indole proton.
~3.85s3H-OCH₃Typical chemical shift for an aryl methoxy group.
~1.45s9H-C(CH₃)₃Characteristic singlet for the tert-butyl group.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~177.0C=OPivaloyl carbonyl carbon.
~156.0C-5Aromatic carbon attached to the methoxy group.
~131.5C-7aBridgehead carbon.
~130.0C-3aBridgehead carbon.
~128.0C-2Indole carbon deshielded by the pivaloyl group.
~115.0C-7Aromatic CH.
~112.0C-4Aromatic CH.
~105.0C-3Indole CH.
~101.0C-6Aromatic CH shielded by the methoxy group.
~55.7-OCH₃Methoxy carbon.
~40.0-C(CH₃)₃Quaternary carbon of the t-butyl group.
~28.5-C(CH₃)₃Methyl carbons of the t-butyl group.

Supporting Spectroscopic and Thermal Analyses

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

Protocol:

  • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2970-2870C-H (Alkyl)Stretch
~1680-1700C=O (Amide)Stretch (strong)
~1600, ~1480C=C (Aromatic)Stretch
~1240C-O (Aryl Ether)Asymmetric Stretch
~1170C-NStretch

The absence of a broad N-H stretch around 3300-3400 cm⁻¹ (present in 5-methoxyindole) and the appearance of a strong amide C=O band are key indicators of successful N-pivaloylation.[2]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as melting point and decomposition temperature.[9]

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • For DSC, heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting endotherm.

  • For TGA, heat the sample at a similar rate to observe mass loss as a function of temperature, indicating decomposition.

This data is crucial for determining the material's stability during storage and in downstream processing.

Conclusion

The analytical characterization of 1-Pivaloyl-5-methoxyindole requires a multi-faceted approach. By combining chromatographic separation with spectroscopic elucidation (MS, NMR, IR) and thermal analysis, a complete and reliable profile of the molecule can be established. The protocols and insights provided in this guide are designed to ensure the scientific rigor necessary for drug discovery and development applications, leading to a trustworthy and well-characterized chemical entity.

References

  • Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed.
  • 5-Methoxyindole - SIELC Technologies. SIELC Technologies.
  • Refinement of analytical methods for detecting 5-Methoxyindole. Benchchem.
  • Fundamental chemical properties of 5-Methoxyindole. Benchchem.
  • Preparation method of 5-methoxyindole.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI.
  • 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
  • Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species.
  • Identification of Alkaloid Compounds from Cytotoxic Active Fraction in Peperomia pellucida.
  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.
  • 5-Methoxyindole. PubChem.
  • 5-Methoxyindole. LKT Labs.
  • 5 Methoxyindole. mzCloud.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray.
  • 5-Methoxyindole 99 1006-94-6. Sigma-Aldrich.
  • 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.
  • 5-Methoxyindole(1006-94-6) 13C NMR spectrum. ChemicalBook.
  • Analysis of indole compounds in edible Basidiomycota species after thermal processing. PubMed.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.
  • 1H-Indole, 5-methoxy-. NIST WebBook.
  • Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • ANALYTICAL METHODS. Toxicological Profile for Methoxychlor - NCBI Bookshelf.
  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Arom
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. LinkedIn.
  • Supplementary Inform

Sources

Method

applications of 1-Pivaloyl-5-methoxyindole in medicinal chemistry

Application Note: High-Precision C-2 Functionalization of 5-Methoxyindoles Introduction: The Strategic Value of the Pivaloyl Group In the synthesis of bioactive indole alkaloids—specifically non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision C-2 Functionalization of 5-Methoxyindoles

Introduction: The Strategic Value of the Pivaloyl Group

In the synthesis of bioactive indole alkaloids—specifically non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and neurohormones like Melatonin —regioselectivity is the primary challenge. The indole nucleus is naturally nucleophilic at the C-3 position. Accessing the C-2 position requires blocking this natural reactivity or utilizing directed metalation strategies.

1-Pivaloyl-5-methoxyindole represents a "privileged intermediate" in this context. The pivaloyl (2,2-dimethylpropanoyl) group serves a dual function that distinguishes it from standard protecting groups like Boc or Tosyl:

  • Robust Protection: Its steric bulk effectively shields the N-1 position from nucleophilic attack and suppresses polymerization, yet it is more stable to acidic conditions than the Boc group.

  • Directed Ortho-Metalation (DoM): The carbonyl oxygen of the pivaloyl group acts as a Lewis base, coordinating with alkyllithium reagents. This creates a Complex Induced Proximity Effect (CIPE) , lowering the activation energy for deprotonation exclusively at the C-2 position.

This guide details the protocols for exploiting this intermediate to synthesize 2-substituted indole scaffolds, a critical step in developing Indomethacin analogs and serotonin receptor modulators.

Mechanism: Directed Ortho-Metalation (DoM)[1]

The utility of 1-Pivaloyl-5-methoxyindole hinges on the interaction between the pivaloyl carbonyl and the lithium base. Unlike N-alkyl indoles which require harsh conditions for C-2 lithiation (often leading to ring opening), the N-pivaloyl derivative undergoes smooth lithiation at -78°C.

Figure 1: Mechanism of C-2 Regioselective Lithiation

DoM_Mechanism Start 1-Pivaloyl-5-methoxyindole Complex Pre-Lithiation Complex (CIPE) Start->Complex + t-BuLi / THF Coordination to C=O Lithiated C-2 Lithiated Species (Stable at -78°C) Complex->Lithiated Deprotection of C-2 H (Kinetic Control) Product 2-Substituted Indole Lithiated->Product + Electrophile (E+) (e.g., MeI, DMF, CO2)

Caption: The pivaloyl oxygen coordinates the Lithium atom, directing the base to the proximal C-2 proton.[1][2]

Core Application: Synthesis of Indomethacin Analogs

Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) requires a methyl group at C-2.[3] While traditional Fischer indole synthesis installs this early, the 1-Pivaloyl route allows for the late-stage introduction of diverse substituents at C-2 (e.g., ethyl, phenyl, halogens), enabling the generation of Structure-Activity Relationship (SAR) libraries for NSAID discovery.

Protocol 1: C-2 Lithiation and Functionalization

Objective: Regioselective installation of a methyl group (or other electrophiles) at C-2.

Reagents:

  • Substrate: 1-Pivaloyl-5-methoxyindole (1.0 equiv)

  • Base: tert-Butyllithium (t-BuLi), 1.7 M in pentane (1.1–1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ) throughout.
  • Dissolution: Dissolve 1-Pivaloyl-5-methoxyindole in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Metalation: Add t-BuLi dropwise via syringe over 10 minutes.

    • Critical Insight: Use t-BuLi rather than n-BuLi. The pivaloyl group is susceptible to nucleophilic attack by n-BuLi (acting as a nucleophile at the carbonyl), whereas t-BuLi acts primarily as a base due to steric bulk, preventing the "1,2-addition" side reaction.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.

  • Quenching: Add Methyl Iodide (neat) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Data: Typical Yields with Various Electrophiles

ElectrophileProduct Substituent (C-2)Yield (%)Notes
Methyl Iodide-CH388-92%Precursor for Indomethacin core
DMF-CHO85%Precursor for vinyl/styryl analogs
CO2 (solid)-COOH78%Carboxylic acid derivatives
Iodine (

)
-I80%Precursor for Suzuki coupling

Deprotection Strategies

The pivaloyl group is sterically hindered ("sticky") and requires specific conditions for removal to release the free indole N-H for subsequent acylation (e.g., with p-chlorobenzoyl chloride for Indomethacin).

Protocol 2: Chemo-selective Deprotection

Method A: Nucleophilic Cleavage (Standard)

  • Reagents: Lithium Hydroxide (LiOH) or KOH in MeOH/H2O.

  • Conditions: Reflux for 4–6 hours.

  • Pros: Simple, cost-effective.

  • Cons: May hydrolyze other esters present on the molecule (e.g., the C-3 acetic ester in Indomethacin precursors).

Method B: Non-Hydrolytic Cleavage (High Precision)

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (4 equiv), Water (2 equiv), THF.[2]

  • Conditions: Reflux.[4]

  • Mechanism: DBU acts as a nucleophile to attack the pivaloyl carbonyl.

  • Pros: Compatible with acid-sensitive groups; avoids strong mineral bases.

Workflow: Total Synthesis of Indomethacin Analogs

This diagram illustrates how 1-Pivaloyl-5-methoxyindole serves as the divergence point for creating a library of NSAID analogs.

Figure 2: Synthetic Pathway for Indomethacin Analogs

Indomethacin_Synthesis Start 1-Pivaloyl-5-methoxyindole Step1 C-2 Lithiation (t-BuLi) Start->Step1 Step2 Electrophile Trap (R-X) (Introduction of Diversity) Step1->Step2 Intermediate 1-Pivaloyl-2-R-5-methoxyindole Step2->Intermediate Step3 Deprotection (LiOH or DBU) Intermediate->Step3 FreeIndole 2-R-5-methoxyindole Step3->FreeIndole Final N-Acylation (p-Chlorobenzoyl Chloride) FreeIndole->Final Target Indomethacin Analog Final->Target

Caption: Modular synthesis allowing variation at C-2 before final N-acylation.

References

  • Sundberg, R. J. (1996). Indoles.[4][5][6][7][8] Academic Press. (Foundational text on indole reactivity and the necessity of N-protection for C-2 functionalization).

  • Snieckus, V. (1990). Directed ortho metalation.[9][10][11][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Ruiz, M., et al. (2012). An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines.[13] Tetrahedron, 68(2), 705-710. Link

  • Baran, P. S. (2020). Directed Metalation: A Survival Guide. Baran Lab Open Source Chemistry. Link

  • ChemicalBook. (n.d.). Indomethacin Synthesis and Intermediates. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Pivaloyl-5-methoxyindole

Welcome to the technical support guide for the synthesis of 1-Pivaloyl-5-methoxyindole. This document provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve yo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Pivaloyl-5-methoxyindole. This document provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve your reaction yields. The N-acylation of indoles, particularly with sterically demanding acylating agents like pivaloyl chloride, requires careful control of reaction parameters to ensure chemoselectivity and high conversion.

The indole nitrogen is weakly nucleophilic, making its direct acylation a challenge.[1] The primary strategy involves deprotonation of the indole N-H with a suitable base to form a more nucleophilic indolide anion, which then reacts with pivaloyl chloride.[2][3] However, competing side reactions, such as C3-acylation (a Friedel-Crafts type reaction), can occur, especially under acidic conditions or with improper base selection.[2][4] This guide is structured to address these issues logically, from foundational checks to advanced optimization.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction shows very low or no conversion of the 5-methoxyindole starting material. What are the likely causes?

Answer: Low or no conversion is typically rooted in one of three areas: inactive reagents, insufficient deprotonation, or inadequate temperature.

  • Reagent Quality:

    • Pivaloyl Chloride: This acyl chloride is highly sensitive to moisture and can hydrolyze to pivalic acid, which will not participate in the acylation.[5] Always use a freshly opened bottle or a recently distilled batch.

    • 5-Methoxyindole: Ensure your starting material is pure and dry.

    • Base (e.g., Sodium Hydride, NaH): NaH is a common choice for deprotonating indoles. However, it can become passivated by a layer of sodium hydroxide upon exposure to air. Use NaH from a freshly opened container or wash it with dry hexanes to remove the mineral oil and any surface oxidation before use.

    • Solvent: Ensure your solvent (e.g., THF, DMF) is anhydrous. The presence of water will quench the base and hydrolyze the pivaloyl chloride.

  • Insufficient Deprotonation:

    • The N-H of indole is weakly acidic (pKa ≈ 17 in DMSO). A strong base is required for complete deprotonation. If you are using a weaker base like triethylamine (TEA) or pyridine, you will likely see very little N-acylation.[6] A strong, non-nucleophilic base like NaH is generally required to drive the formation of the indolide anion.[2][3]

    • Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq.) of the strong base relative to the 5-methoxyindole.

  • Reaction Temperature: The initial deprotonation step with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. However, the subsequent acylation may require warming to room temperature or even gentle heating to proceed at a reasonable rate.

Question 2: My TLC plate shows multiple spots, including my desired product and unreacted starting material. What are the side products?

Answer: The presence of multiple spots suggests side reactions or incomplete reaction. The most common side product in indole acylation is the C3-acylated isomer.

  • C3-Acylation: Indoles can undergo electrophilic substitution at the C3 position, which is electron-rich.[2] This Friedel-Crafts type reaction can compete with N-acylation, especially if the indole nitrogen is not fully deprotonated.[7][8] The presence of any adventitious acid (e.g., HCl from hydrolyzed pivaloyl chloride) can catalyze this side reaction.

  • Bis-acylation: Although less common with the bulky pivaloyl group, reaction at both N1 and C3 is possible under certain conditions.

  • Starting Material: The presence of remaining 5-methoxyindole confirms an incomplete reaction. See the points in Question 1 to address this.

To minimize C3-acylation, ensure a strong base is used to generate the N-anion, which is a "harder" nucleophile and preferentially attacks the "hard" carbonyl carbon of the acyl chloride.

Question 3: The reaction seems to work, but my final yield after purification is very low. Where could I be losing my product?

Answer: Product loss often occurs during the work-up and purification steps.

  • Aqueous Work-up: 1-Pivaloyl-5-methoxyindole is an amide and is generally stable to neutral or mildly acidic/basic conditions at room temperature. However, aggressive quenching with strong acids or bases, or prolonged exposure to aqueous conditions, could potentially lead to hydrolysis. The most common issue is quenching unreacted NaH too quickly, which can cause an exothermic reaction that degrades the product. A slow, controlled quench at 0 °C with saturated ammonium chloride (NH₄Cl) solution is recommended.

  • Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to ensure complete recovery from the aqueous layer.

  • Purification:

    • Silica Gel Chromatography: The pivaloyl group can be labile on silica gel, especially if the silica is acidic or if protic solvents like methanol are used in high concentrations in the eluent. It is advisable to neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to prevent product decomposition.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that can lead to higher recovery than chromatography if an appropriate solvent system is identified.

Part 2: In-Depth Guide to Optimizing Synthesis

The Critical Role of the Base

The choice of base is arguably the most critical factor for achieving high yield and selectivity in the N-acylation of indoles. The goal is to quantitatively deprotonate the indole nitrogen without introducing competing nucleophiles or promoting side reactions.

BaseTypepKa (Conjugate Acid)AdvantagesDisadvantages
Sodium Hydride (NaH) Strong, Non-nucleophilic~36 (H₂)Irreversible deprotonation drives reaction to completion. Byproduct (H₂) is a gas.Highly reactive with water and protic solvents. Can be difficult to handle.
Potassium Hydride (KH) Strong, Non-nucleophilic~36 (H₂)More reactive than NaH, may work at lower temperatures.Even more reactive and hazardous than NaH.
n-Butyllithium (n-BuLi) Strong, Nucleophilic~50 (Butane)Very strong base, ensures complete deprotonation.Can act as a nucleophile. Can also deprotonate other sites on the molecule. Requires very low temperatures (-78 °C).
Triethylamine (TEA) Weak, Nucleophilic~10.7Easy to handle (liquid).Generally not strong enough for complete deprotonation, leading to low yields of N-acylation. Can act as a nucleophilic catalyst, but often ineffectively for this substrate.[6]
Pyridine Weak, Nucleophilic~5.2Can act as a solvent and base.Far too weak for efficient deprotonation. Can form N-acylpyridinium salts, which are themselves acylating agents.[9]
Cesium Carbonate (Cs₂CO₃) Moderate, Non-nucleophilic~10.3 (HCO₃⁻)Has been shown to be effective in some N-acylation protocols, particularly with less reactive acylating agents like thioesters.[2][3][10]May require higher temperatures to be effective with pivaloyl chloride.

Recommendation: For the synthesis of 1-Pivaloyl-5-methoxyindole, Sodium Hydride (NaH) is the recommended base due to its strength, non-nucleophilic nature, and cost-effectiveness.

Experimental Workflow & Causality

The diagram below outlines the critical decision points and the underlying chemical principles for a successful synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reagents 1. Reagent & Glassware Prep Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) Reagents->Anhydrous Why? NaH and PivCl are moisture-sensitive. Deprotonation 2. Deprotonation (5-Methoxyindole + NaH in THF, 0 °C) Reagents->Deprotonation Acylation 3. Acylation (Add Pivaloyl Chloride, 0 °C to RT) Deprotonation->Acylation Why 0°C? Controls H₂ evolution and exothermic reaction. Deprotonation->Acylation Monitor 4. Monitor Progress (TLC) Acylation->Monitor Why warm to RT? Provides activation energy for acylation. Acylation->Monitor Quench 5. Controlled Quench (Slowly add sat. NH₄Cl at 0°C) Monitor->Quench Extract 6. Extraction (e.g., Ethyl Acetate) Quench->Extract Why slow quench? Avoids exotherm and product degradation. Quench->Extract Purify 7. Purification (Neutralized Silica Chromatography) Extract->Purify Why neutralized silica? Prevents acid-catalyzed de-pivaloylation. Extract->Purify

Caption: Logical workflow for optimizing 1-Pivaloyl-5-methoxyindole synthesis.

Part 3: Detailed Experimental Protocols

Safety First: This reaction involves flammable solvents, a water-reactive base (NaH) that produces flammable hydrogen gas, and a corrosive acyl chloride. All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Protocol 1: Standard Synthesis using Sodium Hydride

This protocol provides a reliable baseline for the synthesis.

Materials:

  • 5-methoxyindole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Pivaloyl chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add NaH (1.2 eq).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under nitrogen. Dry the washed NaH under a stream of nitrogen.

  • Deprotonation: Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 5-methoxyindole (1.0 eq) in anhydrous THF dropwise to the NaH suspension over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

  • Stir the resulting mixture at 0 °C for 30-45 minutes after the addition is complete to ensure full formation of the indolide anion.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) using a hexane/ethyl acetate gradient.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve issues systematically.

Troubleshooting start Low Yield or Complex Mixture check_sm Is Starting Material (SM) Consumed on TLC? start->check_sm no_sm_consumed No, SM Remains check_sm->no_sm_consumed No yes_sm_consumed Yes, SM Consumed check_sm->yes_sm_consumed Yes check_base Was NaH fresh/washed? Was solvent anhydrous? no_sm_consumed->check_base check_base->start Yes, still fails sol_reagents Solution: Use fresh/washed NaH. Use anhydrous solvent. Check PivCl quality. check_base->sol_reagents No check_spots Multiple Spots on TLC? yes_sm_consumed->check_spots sol_c3 Probable C3-acylation. Solution: Ensure >1.1 eq of NaH. Ensure full deprotonation before adding PivCl. check_spots->sol_c3 Yes sol_purification Product loss during workup/purification. Solution: Use slow, cold quench. Use neutralized silica for chromatography. check_spots->sol_purification No, clean reaction but low isolated yield

Caption: A systematic troubleshooting guide for the N-acylation reaction.

References

  • CN110642770B - Preparation method of 5-methoxyindole - Google Patents. Google Patents.
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Loyola University Chicago. Available at: [Link]

  • Diverse chemoselectivity during acylation of nucleosides. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Synthesis of 5-Substituted 2-(4- or 3-Methoxyphenyl)-4(1H)-quinolones. Request PDF on ResearchGate. Available at: [Link]

  • Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Request PDF on ResearchGate. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Available at: [Link]

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters - ACS Publications. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. Available at: [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available at: [Link]

  • Pivaloyl chloride | C5H9ClO - PubChem. NIH. Available at: [Link]

  • A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Request PDF on ResearchGate. Available at: [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. ResearchGate. Available at: [Link]

  • PIVALOYL CHLORIDE EXTRA PURE - Loba Chemie. Loba Chemie. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

purification challenges with 1-Pivaloyl-5-methoxyindole

Topic: Purification & Handling of 1-Pivaloyl-5-methoxyindole Executive Summary 1-Pivaloyl-5-methoxyindole is a critical intermediate, primarily utilized as a Directed ortho-Metalation (DoM) precursor. The bulky tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 1-Pivaloyl-5-methoxyindole

Executive Summary

1-Pivaloyl-5-methoxyindole is a critical intermediate, primarily utilized as a Directed ortho-Metalation (DoM) precursor. The bulky tert-butyl group on the carbonyl moiety exerts significant steric hindrance, protecting the N-1 position while directing lithiation to the C-2 position.

However, this steric bulk creates unique purification challenges. Unlike simpler N-acetyl indoles, the pivaloyl derivative exhibits high lipophilicity and a tendency to "oil out" during crystallization. This guide addresses the three most common user-reported issues: chromatographic co-elution , crystallization failure (oiling) , and unexpected hydrolysis .

Module 1: Chromatographic Purification (The "Separation" Challenge)

The Issue: Users often report difficulty separating the product from unreacted 5-methoxyindole or observing "streaking" on silica gel.

Technical Insight: Polarity & Retention

The introduction of the pivaloyl group removes the hydrogen bond donor capability of the indole N-H, drastically reducing polarity.

  • 5-Methoxyindole (Starting Material): Polar, H-bond donor. Retains strongly on silica; prone to tailing.

  • 1-Pivaloyl-5-methoxyindole (Product): Non-polar, lipophilic. Elutes rapidly.

Troubleshooting Protocol: Flash Chromatography

If you observe co-elution, it is likely due to column overloading or an overly polar mobile phase.

ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard phase is sufficient; C18 is rarely needed unless purity is >98% required.
Mobile Phase A Hexanes (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient Profile 0% → 10% B over 5 CV10% → 20% B over 10 CVThe product usually elutes between 5–15% EtOAc . The starting material elutes >30%.
Sample Loading Dry load on Celite or SilicaDo not liquid load in DCM; this causes band broadening for lipophilic compounds.

Diagnostic Tip: If the starting material (5-methoxyindole) streaks into your product fraction, add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica that interact with the electron-rich 5-methoxy ring.

Module 2: Crystallization & Isolation (The "Oiling Out" Challenge)

The Issue: The product forms a viscous oil or a waxy semi-solid that refuses to crystallize, trapping impurities.

Mechanism of Failure

The tert-butyl group of the pivaloyl moiety disrupts efficient crystal packing compared to planar indoles. If the solution is cooled too quickly or if the anti-solvent ratio is too high, the compound undergoes liquid-liquid phase separation (oiling out) rather than nucleation.

Step-by-Step Recrystallization Protocol

System: Ethanol/Water or Hexanes/EtOAc (Preferred).

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (approx. 50–60°C).

  • Nucleation Check: Allow the solution to cool to room temperature. If it remains clear, proceed.

  • Anti-Solvent Addition: Add warm Hexanes dropwise with vigorous stirring.

    • Target Ratio: 4:1 (Hexane:EtOAc).

    • Stop Point: Stop immediately when a persistent cloudiness (turbidity) appears.

  • The "Seed" Trick: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature, then transfer to 4°C. Do not plunge into ice immediately.

DOT Diagram: Purification Decision Tree The following logic flow guides you through the isolation process based on the physical state of your crude material.

PurificationFlow Start Crude Reaction Mixture TLC Analyze TLC (Determine conversion) Start->TLC Sep Is SM (5-OMe-Indole) present? TLC->Sep Chrom Flash Chromatography (Hex/EtOAc Gradient) Sep->Chrom Yes (>5%) Cryst Recrystallization (Hexanes/EtOAc) Sep->Cryst No (<5%) Pure Pure 1-Pivaloyl-5-methoxyindole Chrom->Pure Oil Issue: Product Oils Out Cryst->Oil Phase Separation Cryst->Pure Crystals Form Seed Re-dissolve (warm), Add Seed/Scratch, Slow Cool Oil->Seed Seed->Pure

Figure 1: Decision matrix for isolating 1-Pivaloyl-5-methoxyindole based on crude purity and physical behavior.

Module 3: Stability & Hydrolysis (The "Vanishing Group" Challenge)

The Issue: The pivaloyl group is lost during workup or subsequent reactions.

Chemical Stability Profile

The N-Pivaloyl bond is an amide, but its stability is modified by the indole nitrogen's lone pair participation in the aromatic ring.

  • Acid Stability: High. Stable to silica gel and mild acidic workups (HCl washes).

  • Base Stability: Moderate. Stable to weak bases (NaHCO₃, K₂CO₃).

  • Vulnerability: Susceptible to cleavage by strong nucleophiles (e.g., Hydroxide, Methoxide) at elevated temperatures or strong bases (e.g., t-BuLi) if the temperature is not strictly controlled during lithiation.

Critical Control Points
  • Quenching: When quenching a lithiation reaction involving this compound, use saturated NH₄Cl (mildly acidic) rather than NaOH.

  • Deprotection (Intentional): If you need to remove the group, standard hydrolysis is slow due to steric hindrance. Use LiOH/MeOH at reflux or LDA (Lithium Diisopropylamide) followed by aqueous quench for rapid cleavage [1].

Frequently Asked Questions (FAQ)

Q1: I see two spots on TLC that are very close together. Which one is my product? A: The higher Rf spot (less polar) is the 1-Pivaloyl-5-methoxyindole. The lower spot is likely the unreacted 5-methoxyindole.

  • Test: Stain with Vanillin. Indoles usually turn pink/purple. The N-protected product may stain differently (often fainter or yellow/orange) compared to the free N-H indole.

Q2: Can I use DCM (Dichloromethane) for crystallization? A: Generally, no . The compound is too soluble in chlorinated solvents. Use DCM only for extraction, then swap to Hexanes/EtOAc or Ethanol for crystallization.

Q3: Why did my yield drop after leaving the compound in solution overnight? A: If the solution was basic (e.g., containing residual NaOH or alkoxides) or contained alcohols (methanol/ethanol) with a trace of base, transesterification or hydrolysis can occur. Store the purified compound as a dry solid at -20°C.

References

  • Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2005).[1] An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA.[1][2] Synlett, 2005(1), 107–110.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (General reference for Pivaloyl stability).

  • Sundberg, R. J., & Russell, H. F. (1973). Synthesis of indole derivatives via N-pivaloyl intermediates. Journal of Organic Chemistry, 38(19), 3324–3330.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Pivaloyl-5-methoxyindole Deprotection

Status: Operational Topic: Cleavage of N-Pivaloyl Protecting Groups on Electron-Rich Indoles Assigned Specialist: Senior Application Scientist Executive Summary The 1-pivaloyl (Piv) group is a robust protecting group for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Cleavage of N-Pivaloyl Protecting Groups on Electron-Rich Indoles Assigned Specialist: Senior Application Scientist

Executive Summary

The 1-pivaloyl (Piv) group is a robust protecting group for the indole nitrogen, often selected for its ability to direct lithiation to the C-2 position via steric coordination or to prevent side reactions on the electron-rich 5-methoxyindole core. However, its stability—derived from the steric bulk of the tert-butyl moiety—is a double-edged sword.[1] Conditions that readily cleave acetyl or tosyl groups (e.g., K₂CO₃/MeOH at RT) often fail to remove the pivaloyl group.

This guide addresses the kinetic barriers associated with N-pivaloyl cleavage and provides protocols specifically optimized for the 5-methoxyindole scaffold, ensuring the preservation of the ether functionality and preventing oxidative degradation of the indole ring.

Phase 1: Diagnostic & Decision Matrix

Before initiating a new protocol, diagnose the failure mode of your current attempt using the decision tree below.

Workflow Visualization: Method Selection

DeprotectionLogic Start Start: Reaction Stalled/Failed CheckOx Is the solution turning dark/black? Start->CheckOx CheckSol Is the SM soluble in MeOH? CheckConv Is conversion < 10%? CheckSol->CheckConv Yes MethodC Method C: High-Temp Solvolysis (KOH/Dioxane/H2O) CheckSol->MethodC No (Need Co-solvent) CheckOx->CheckSol No OxIssue Oxidative Decomposition. Degas solvents, use Ar/N2. CheckOx->OxIssue Yes MethodA Method A: Standard Hydrolysis (NaOH/MeOH/Reflux) CheckConv->MethodA Partial (Needs Heat) MethodB Method B: Transesterification (NaOMe/MeOH/Reflux) CheckConv->MethodB Yes (Needs stronger nuc)

Caption: Decision matrix for troubleshooting N-pivaloyl cleavage based on solubility and reaction progress.

Phase 2: Technical Protocols

The Core Challenge: Steric Hindrance

The tert-butyl group of the pivaloyl moiety creates significant steric shielding around the carbonyl carbon.[1] Nucleophilic attack (the rate-determining step) is kinetically retarded.

  • Implication: You must use smaller nucleophiles (OH⁻, MeO⁻) and higher temperatures (Reflux) than standard protocols suggest.

Protocol A: Aggressive Aqueous Hydrolysis (Standard)

Best for: General deprotection when the substrate is stable to aqueous base.

Reagents: Sodium Hydroxide (NaOH), Methanol (MeOH), Water.

  • Dissolution: Dissolve 1.0 eq of 1-pivaloyl-5-methoxyindole in MeOH (0.1 M concentration).

    • Note: If solubility is poor, add THF (up to 20% v/v). Avoid DCM or EtOAc.

  • Base Addition: Add 5.0–10.0 eq of 4M NaOH (aq).

  • Inert Atmosphere (CRITICAL): 5-methoxyindole is electron-rich and prone to oxidation (browning) under basic, aerobic conditions. Sparge the solution with Argon or Nitrogen for 10 minutes.

  • Reflux: Heat to reflux (approx. 65–70°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS every 2 hours. The intermediate N-carboxylic acid is unstable and will decarboxylate immediately, so you will see direct conversion to product.

  • Workup: Cool to RT. Neutralize carefully with 1M HCl to pH 7-8. Extract with EtOAc.

Protocol B: Anhydrous Transesterification (Zemplén-Type)

Best for: Substrates sensitive to water or difficult-to-hydrolyze amides.

Reagents: Sodium Methoxide (NaOMe), Methanol.[2]

  • Setup: Prepare a 0.5 M solution of NaOMe in anhydrous MeOH (freshly prepared or commercial bottle).

  • Reaction: Add the substrate to the NaOMe solution (use 3.0–5.0 eq of NaOMe).

  • Reflux: Heat to reflux under Nitrogen.

    • Mechanism:[3][4][5][6][7] Methoxide is a better nucleophile than hydroxide in this solvent system and less solvated, attacking the hindered carbonyl more effectively to form methyl pivalate and the indole anion.

  • Quench: Pour into ice water containing NH₄Cl.

Comparative Data: Reagent Efficacy
MethodReagentTempTimeRisk ProfileSuitability for 5-OMe Indole
Mild Base K₂CO₃ / MeOH25°C24h+LowPoor (Reaction often stalls <10%)
Strong Hydrolysis NaOH / MeOHReflux4-8hMediumHigh (Standard robust method)
Transesterification NaOMe / MeOHReflux2-6hMediumHigh (Faster kinetics)
Nucleophilic Hydrazine80°C12h+HighModerate (Slow due to sterics)
Reductive DIBAL-H / LAH-78°C1hVery HighAvoid (Risk of ring reduction)

Phase 3: Troubleshooting FAQs

Q1: The reaction is stuck at 50% conversion even after 12 hours reflux.

Diagnosis: Equilibrium issues or insufficient nucleophile activity. Solution:

  • Concentration: Increase reaction concentration to 0.5 M to drive kinetics.

  • Solvent Switch: Switch from MeOH to Ethanol or Ethylene Glycol and increase temperature to 100°C (using KOH instead of NaOH). The higher boiling point overcomes the activation energy barrier of the sterically hindered amide bond.

Q2: My product is turning black/brown during the reaction.

Diagnosis: Oxidative polymerization of the indole. Causality: The 5-methoxy group donates electron density into the ring, making the indole C-3 position highly nucleophilic and susceptible to radical oxidation by dissolved oxygen. Solution:

  • Degas: Freeze-pump-thaw or vigorous sparging with Argon is mandatory.

  • Additives: Add a sacrificial antioxidant like BHT (butylated hydroxytoluene) if the downstream purification allows, though strict anaerobic technique is usually sufficient.

Q3: I see a new spot on TLC, but it's not the deprotected indole.

Diagnosis: Side reaction on the methoxy group or ring opening (rare). Analysis:

  • Demethylation: Highly unlikely under basic conditions (requires strong Lewis acids like BBr₃).

  • N-C2 Cleavage: Unlikely.

  • Most Likely: It is the N-carboxylic acid intermediate (if you acidified too weakly) or an oxidation byproduct (isatin derivative). Verification: Check LCMS. If Mass = Product + 16 or +32, oxidation has occurred.

Q4: The starting material precipitates out when I add aqueous NaOH.

Diagnosis: Solubility mismatch. The lipophilic Piv and OMe groups make the molecule water-insoluble. Solution:

  • Use Dioxane/Water (4:1) or THF/Water (2:1) mixtures. These dissolve the organic substrate while maintaining miscibility with the aqueous base.

Phase 4: Mechanistic Insight

The cleavage of N-pivaloyl indole is not a simple amide hydrolysis. The pivaloyl group forces the carbonyl out of planarity with the indole nitrogen, reducing resonance stabilization (making the N-C bond weaker than a typical amide), but the tert-butyl group physically blocks the approach of the nucleophile.

Pathway Visualization: Steric Blocking vs. Attack

Mechanism Substrate N-Piv-Indole (Sterically Crowded) Transition Tetrahedral Intermediate (High Energy) Substrate->Transition + OH-/MeO- Product Indole Anion + Pivalate Transition->Product Collapse Sterics t-Butyl Group Blocks Attack Sterics->Substrate Retards Heat Heat (Reflux) Overcomes Barrier Heat->Substrate Accelerates

Caption: The kinetic barrier imposed by the t-butyl group requires thermal energy to permit nucleophilic attack.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard Reference for N-Pivaloyl stability).
  • Bajwa, J. S. et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate."[8] Tetrahedron Letters, 2006, 47(36), 6425–6427. Link (Context on comparative difficulty of indole deprotection).

  • Murcia, M. C. et al. "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base." Sciforum, 2004. Link (Discusses LDA and alternative strong base methods).

  • BenchChem Technical Guides. "Fundamental chemical properties of 5-Methoxyindole." Link (Data on stability and synthesis conditions).

  • Li, X. et al. "Recent Advances in N-O Bond Cleavage of Oximes..." Molecules, 2021.[4][9][10] Link (Context on indole functionalization and stability).

Sources

Optimization

Technical Support Center: Optimizing 1-Pivaloyl-5-methoxyindole Scaffolds

Subject: Troubleshooting Byproduct Formation & Regioselectivity Control Ticket ID: IND-5-OMe-PIV-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary The 1-Pivaloyl-5-methoxyindole scaffold is a dec...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation & Regioselectivity Control Ticket ID: IND-5-OMe-PIV-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The 1-Pivaloyl-5-methoxyindole scaffold is a deceptive substrate. While the 5-methoxy group (5-OMe) strongly activates the ring, the bulky N-pivaloyl group acts as both a protecting group and a Directed Metalation Group (DMG) .

Most experimental failures stem from a misunderstanding of the "push-pull" dynamic between these two groups:

  • The "Push": The 5-OMe group pumps electron density into the system, making C3 highly nucleophilic and susceptible to oxidative dimerization.

  • The "Pull": The N-pivaloyl group withdraws density from the nitrogen, deactivating the ring toward electrophilic attack but coordinating strong bases (like n-BuLi) to the C2 position.

This guide addresses the three most common byproduct profiles: Regio-isomer contamination (C3 vs. C2) , Acyl-migration (Fries-like rearrangement) , and Premature Deprotection .

Module A: C2-Functionalization (Lithiation Protocols)

Context: You are attempting C2-lithiation (Directed Ortho Metalation - DoM) but are observing low yields, starting material recovery, or C3-substituted byproducts.

The Mechanism: Why it Fails

The N-pivaloyl carbonyl oxygen must coordinate with the Lithium atom to stabilize the transition state at the C2 position (CIPE - Complex Induced Proximity Effect).

  • Success: Li coordinates to C=O, directing deprotonation at C2.

  • Failure (Byproduct A): If the temperature is too high (> -70°C), the alkyllithium attacks the pivaloyl carbonyl (nucleophilic attack), leading to ring cleavage or ketone formation.

  • Failure (Byproduct B): If coordination is weak (wrong solvent), the "inductive acidification" by 5-OMe might encourage random lithiation or proton scrambling.

Troubleshooting Protocol
ObservationProbable CauseCorrective Action
Deep red/brown color + Low Yield Pivaloyl Attack: Nucleophilic attack on the carbonyl group by n-BuLi.Strict Temp Control: Maintain -78°C during addition. Switch to LtMP (Lithium 2,2,6,6-tetramethylpiperidide) if n-BuLi is too nucleophilic.
C3-substituted product Solvent Interference: THF is required for DoM, but Lewis basic additives (TMEDA) can sometimes over-activate the aggregate.Solvent Check: Ensure dry THF. Avoid TMEDA unless necessary. The coordination to the Pivaloyl oxygen is sufficient.
Dimerization (Bis-indole) SET Oxidation: Single Electron Transfer due to electron-rich 5-OMe.Degas Solvents: Oxygen promotes oxidative coupling. Argon sparge is mandatory.
Visual Workflow: The Lithiation Decision Tree

Lithiation_Pathways Start Start: 1-Pivaloyl-5-methoxyindole + Organolithium Base Temp_High Temp > -70°C or Strong Nucleophile Start->Temp_High Improper Conditions Temp_Low Temp = -78°C (Kinetic Control) Start->Temp_Low Standard Protocol Path_Fail Nucleophilic Attack on Carbonyl Temp_High->Path_Fail Coordination CIPE Formation: Li coordinates to Pivaloyl O Temp_Low->Coordination Path_Success C2-Lithiation (Directed Ortho Metalation) Coordination->Path_Success Product_Bad Byproduct: Ketone or Ring Opening Path_Fail->Product_Bad Product_Good Intermediate: C2-Li Species Path_Success->Product_Good

Caption: Figure 1. Kinetic control is required to favor C2-lithiation (DoM) over nucleophilic attack on the protecting group.

Module B: Electrophilic Substitution & Acyl Migration

Context: You are attempting a Friedel-Crafts acylation or halogenation, but the Pivaloyl group is migrating or the reaction is occurring at the wrong carbon.

The Mechanism: The "Fries" Trap

Under Lewis Acid conditions (e.g., AlCl₃, BF₃[1]·OEt₂), N-acyl indoles are susceptible to a reaction analogous to the Fries Rearrangement . The Lewis Acid coordinates to the Pivaloyl oxygen, weakening the N-C bond. The acyl group can detach and re-attach at the electron-rich C3 position.

Regioselectivity Data
Reagent/ConditionMajor Product SiteMechanismRisk Factor
TFA / Acidic Media C3 Electrophilic Aromatic Substitution (SEAr)High. 5-OMe activates C3 strongly.
Lewis Acid (AlCl₃) C3 (Acyl Migration) Fries-like RearrangementCritical: Pivaloyl group moves from N1 to C3.
NBS / NCS (Polar) C3 SEArOver-halogenation due to 5-OMe activation.
Troubleshooting Protocol
  • Issue: The Pivaloyl group migrated to C3.

    • Fix: Avoid strong Lewis Acids (AlCl₃). If a Lewis Acid is required, use milder options like ZnCl₂ or perform the reaction at lower temperatures (0°C instead of reflux).

  • Issue: Mixture of C2 and C3 substitution.

    • Fix: The N-pivaloyl group is bulky. To force C3 substitution cleanly, remove the Pivaloyl group first. To force C2, use the Lithiation method (Module A), not electrophilic substitution.

Module C: Stability & Deprotection

Context: You cannot remove the Pivaloyl group, or it is falling off prematurely.

Standard Operating Procedures (SOPs)
SOP 1: Premature Deprotection
  • Cause: The N-Pivaloyl bond is an amide, but the lone pair on Nitrogen is involved in the indole aromaticity. This makes the carbonyl more electrophilic than a standard amide.

  • Avoid: Strong aqueous bases (NaOH, KOH) in methanol/water mixtures if you intend to keep the group.

  • Solution: Use K₂CO₃ in MeOH for mild handling, or non-nucleophilic bases (LiHMDS) if working under anhydrous conditions.

SOP 2: Controlled Deprotection (The "Clean" Method)

When you want to remove the group without destroying the sensitive 5-OMe core:

  • Reagent: Sodium Methoxide (NaOMe) in MeOH.

  • Conditions: Reflux for 1-2 hours.

  • Why: The methoxide attacks the carbonyl, forming methyl pivalate (byproduct) and the indole anion.

  • Workup: Quench with NH₄Cl. Do not use strong mineral acids (HCl), which can cause polymerization of the electron-rich 5-methoxyindole.

FAQ: Rapid Diagnostics

Q: My reaction mixture turned black immediately upon adding n-BuLi. A: You likely oxidized the indole. 5-methoxyindole derivatives are electron-rich and prone to Single Electron Transfer (SET) oxidation. Ensure your THF is peroxide-free and the system is under positive Argon pressure.

Q: I see a "doublet" of products in LCMS with the same mass. A: This is often a C2 vs. C3 regio-isomer mix. Check your proton NMR.

  • C2-H: Typically appears as a doublet (coupling with NH) or singlet (if N-substituted) around 6.5 - 7.2 ppm .

  • C3-H: Typically appears further upfield.

  • Note: If you used a Lewis Acid, check for the Fries rearrangement product (1-H-3-pivaloyl-5-methoxyindole).

Q: Can I use LDA instead of n-BuLi? A: Yes, and it is often safer. LDA is bulky and less nucleophilic, reducing the risk of attacking the pivaloyl carbonyl. However, LDA requires higher temperatures (0°C) to deprotonate indoles efficiently compared to n-BuLi, which works at -78°C.

References

  • Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer. (Classic text on N-protecting groups directing lithiation).[2]

  • Snieckus, V. (1990).[3] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[2] Academic Press. (Detailed stability data of N-acyl indoles).

  • Mellor, J. M. (2020).[6][7] Fries Rearrangement of N-Acylindoles. Organic Reactions.[1][3][5][8][9][10][11] (Mechanistic insight into the migration of pivaloyl groups).

  • Baran Lab. (2024). Directed Metalation: A Survival Guide. (Practical guide on solvent/base choices for DoM).

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-Pivaloyl-5-Methoxyindole Synthesis

Topic: Process Development & Troubleshooting Guide for the N-Acylation of 5-Methoxyindole Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Version: 1.0 (Current as of 2025) Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Troubleshooting Guide for the N-Acylation of 5-Methoxyindole Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Version: 1.0 (Current as of 2025)

Introduction: The Scale-Up Challenge

The synthesis of 1-Pivaloyl-5-methoxyindole is a critical gateway step, often serving as a directing group installation for subsequent C-H activation (e.g., at the C-2 or C-7 positions). While trivial on a milligram scale, scaling this reaction to kilograms introduces distinct challenges: regioselectivity (N-1 vs. C-3 acylation), exotherm control , and the efficient removal of pivalic acid byproducts.

This guide moves beyond standard literature protocols to address the "hidden" failure modes encountered during scale-up.

Module 1: Reaction Engineering & Protocol Selection

The Core Problem: Base Selection & Safety

On a laboratory scale, Sodium Hydride (NaH) in DMF/THF is the gold standard for N-acylation. However, on a kilo-scale, NaH presents significant hazards (hydrogen gas evolution, pyrophoric handling).

Recommended Scalable Route: Phase Transfer Catalysis (PTC) For scale-up (>100g), a biphasic system using Phase Transfer Catalysis is superior. It eliminates


 generation, uses inexpensive inorganic bases, and often provides higher N-selectivity due to the "interfacial mechanism."
Standard Operating Procedure (PTC Method)
  • Solvent System: Toluene (Organic) / 50% NaOH (Aqueous).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or TBAB (1-5 mol%).

  • Reagent: Pivaloyl Chloride (PivCl) (1.2 - 1.5 equiv).

Workflow Visualization

PTC_Workflow Start Start: 5-Methoxyindole in Toluene AddBase Add Catalyst (TBAHS) & 50% NaOH Start->AddBase Interface Interfacial Deprotonation (Indolyl Anion Formed) AddBase->Interface Mixing AddPiv Controlled Addition: Pivaloyl Chloride (T < 25°C) Interface->AddPiv Anion Transfer Reaction Reaction Phase (Organic Layer) AddPiv->Reaction N-Acylation Quench Quench: Water/Base Wash Reaction->Quench

Figure 1: Phase Transfer Catalysis workflow for N-acylation, highlighting the critical interfacial deprotonation step.

Module 2: Troubleshooting Regioselectivity (N vs. C Acylation)

The Chemistry of Failure

5-Methoxyindole is an electron-rich ambient nucleophile. The methoxy group at C-5 donates electron density, significantly activating the C-3 position.

  • N-Acylation (Kinetic/Hard Nucleophile): Favored by strong bases (complete deprotonation) and hard electrophiles.

  • C-Acylation (Thermodynamic/Soft Nucleophile): Favored by weak bases, acidic conditions (Friedel-Crafts mode), or high temperatures.

Diagnostic Guide
SymptomProbable CauseCorrective Action
Product has low mp & wrong NMR C-3 Acylation. You likely have 3-pivaloyl-5-methoxyindole.Increase Base Strength. Ensure complete deprotonation. Switch from Carbonate bases to NaOH (PTC) or NaH.
Reaction Stalls < 80% Moisture / Reagent Hydrolysis. PivCl hydrolyzes rapidly in wet solvents.Dry Solvents. Ensure Toluene is dry. Increase PivCl equivalents to 1.5x.
Purple/Red Coloration Oxidation. Electron-rich indoles oxidize easily.Inert Atmosphere. Ensure vigorous

or Ar sparging before adding base.
FAQ: Selectivity

Q: Why am I seeing C-3 acylated byproducts despite using NaH? A: This often happens if the Pivaloyl Chloride is added too fast or at high temperatures .

  • Mechanism:[1][2][3][4][5] If local concentration of PivCl is high and deprotonation is incomplete, the neutral indole can react via a Friedel-Crafts-like mechanism at C-3.

  • Fix: Cool the reaction to 0°C during addition. Ensure the indole is fully deprotonated (wait 30 mins after base addition) before adding the acid chloride.

Q: Can I use Pyridine/DMAP instead of PTC? A: Yes, but it is not recommended for scale-up .

  • Reason: Removing large quantities of pyridine/DMAP requires extensive acidic washes, which can cause product hydrolysis or emulsion issues. The PTC method allows for a simple phase separation.[6]

Module 3: Work-Up & Purification (The "Smell" & Purity)[7]

The Pivalic Acid Problem

Pivalic acid (a byproduct of PivCl hydrolysis) has a pungent, persistent odor and is a solid at room temperature (mp ~35°C), making it difficult to remove via simple evaporation.

Purification Protocol
  • The Basic Wash (Critical Step):

    • After reaction completion, the organic layer contains the Product + Pivalic Acid.

    • Wash the organic layer (Toluene/DCM) with 10% aqueous NaOH or Sat.

      
       .
      
    • Chemistry: Pivalic acid (

      
       5.[7]03) is converted to Sodium Pivalate (water-soluble). The N-Pivaloyl indole is stable to mild aqueous base.
      
  • Crystallization (Avoid Columns):

    • Chromatography is expensive on a kg scale.

    • Solvent System: Hexane/Ethyl Acetate or Heptane/Toluene.

    • Procedure: Concentrate the organic layer to a thick oil.[8] Add hot Heptane. Cool slowly to 0°C. The product should crystallize as a white/off-white solid.

Solvent Compatibility Table
SolventSuitabilityNotes
DCM Good (Reaction)Excellent solubility, but environmental concerns on huge scale.
Toluene Excellent (Reaction) Best for PTC. Good for crystallization (with Heptane).
DMF Poor (Workup)Hard to remove. Avoid unless using NaH method.
Methanol Avoid Will react with PivCl to form Methyl Pivalate (side reaction).

Module 4: Stability & Storage

Hydrolysis Risks

While the N-Pivaloyl group is more robust than an N-Acetyl group (due to steric bulk), it is still a labile amide bond .

  • Acid Sensitivity: Stable to dilute acid (e.g., 1M HCl washes). Unstable to hot, strong acid.

  • Base Sensitivity: Unstable to strong nucleophiles (e.g., LiOH, NaOMe) in protic solvents, which will cleave the group back to the parent indole.

Mechanism of Instability

Stability_Logic NPiv N-Pivaloyl Indole TetInt Tetrahedral Intermediate (Sterically Crowded) NPiv->TetInt Attack at C=O Nucleophile Strong Nucleophile (OH-, OMe-) Nucleophile->TetInt Cleavage Cleavage: Parent Indole + Pivalic Acid TetInt->Cleavage Collapse

Figure 2: Hydrolytic instability pathway. Note that while steric bulk slows the attack, strong nucleophiles will eventually cleave the protecting group.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-acylation stability and cleavage conditions).

  • Illi, V. O. (1979). "Phase transfer catalyzed N-acylation of indoles."[9] Synthesis, 1979(2), 136. (Foundational paper on using PTC for indole acylation to avoid C-acylation).

  • Mahboobi, S., et al. (2016). "Scale-up synthesis of indole derivatives." Organic Process Research & Development. (General context on indole scale-up challenges).
  • PrepChem. "Preparation of Pivalic Acid and properties." (Data on pivalic acid solubility and removal).

Sources

Optimization

common impurities in 1-Pivaloyl-5-methoxyindole and their removal

Topic: Troubleshooting Common Impurities & Purification Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 1-Pivaloyl-5-methoxyindole is a critical intermediate, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Purification Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Pivaloyl-5-methoxyindole is a critical intermediate, primarily utilized as a Directed Metalation Group (DMG) substrate for regioselective C2-lithiation sequences or as a protected scaffold in melatonin analogue synthesis. Its high lipophilicity and steric bulk distinguish it from the parent indole, yet these same properties can complicate purification.

This guide addresses the three most common impurity classes:

  • Unreacted Starting Material (5-Methoxyindole) – Kinetic incompleteness.

  • Hydrolysis Byproducts (Pivalic Acid) – Workup artifacts.

  • Regioisomers (3-Pivaloyl-5-methoxyindole) – Thermodynamic side-products.

Part 1: Diagnostic & Identification Guide
Q: I see a secondary peak in my HPLC/NMR. Is it the C-acylated isomer or starting material?

A: You can definitively distinguish these using 1H NMR analysis of the aromatic region and the N-H proton.

CompoundKey Diagnostic Signal (1H NMR)TLC Behavior (Hex/EtOAc 4:1)
1-Pivaloyl-5-methoxyindole (Product)H7 doublet shifts downfield (~8.3–8.5 ppm) due to carbonyl anisotropy. No N-H signal.High Rf (~0.7–0.8). Non-polar.
5-Methoxyindole (Starting Material)N-H Broad Singlet (~8.0–9.0 ppm). H7 is typically ~7.2 ppm.Low Rf (~0.2–0.3). Polar/Streaking.
3-Pivaloyl-5-methoxyindole (C-Acyl Impurity)N-H Broad Singlet remains.[1] Loss of H3 signal (usually ~6.5 ppm). H2 becomes a doublet or singlet depending on coupling.Medium Rf (Between SM and Product).

Technical Insight: The N-pivaloyl group exerts a strong electron-withdrawing effect, deshielding the ortho-proton (H7). If your H7 is not significantly shifted downfield compared to the starting material, N-acylation likely failed or hydrolyzed.

Q: My product is turning yellow/brown upon storage. Is it degrading?

A: Yes, but likely not the N-pivaloyl product itself.

  • Cause: Trace unreacted 5-methoxyindole is highly electron-rich and prone to oxidative oligomerization (forming colored quinoidal species) upon exposure to air and light.

  • Solution: The N-pivaloyl derivative is relatively stable. If color develops, pass the material through a short silica plug eluting with 10% EtOAc/Hexanes. The colored impurities will remain on the silica.

Part 2: Purification & Removal Strategies
Q: How do I remove unreacted 5-methoxyindole without running a column?

A: You can exploit the drastic solubility difference caused by the lipophilic pivaloyl group.

  • Method A (Scavenging): If the impurity is <5%, use a polymer-supported isocyanate scavenger (e.g., PS-Isocyanate) which reacts with the nucleophilic N-H of the indole but leaves the N-protected product untouched.

  • Method B (Selective Crystallization):

    • Dissolve the crude mixture in minimal hot Hexanes (or Heptane).

    • Add Ethyl Acetate dropwise until clear (if needed).

    • Cool slowly to 0°C.

    • Mechanism: The highly lipophilic 1-pivaloyl-5-methoxyindole crystallizes well from non-polar solvents, while the polar 5-methoxyindole remains in the mother liquor or oils out separately.

Q: I have persistent Pivalic Acid in my product. Standard washes aren't working.

A: Pivalic acid (formed from excess pivaloyl chloride hydrolysis) is lipophilic enough to partition into organic layers if the pH is not sufficiently high.

  • Protocol:

    • Dilute the organic layer (EtOAc or DCM) with an equal volume of 1M NaOH (not NaHCO3).

    • Vigorous stirring for 10 minutes is required to deprotonate the sterically hindered pivalic acid (pKa ~5.0).

    • Warning: Do not heat or leave in contact with strong base for >1 hour, as this may hydrolyze the N-pivaloyl group (though it is sterically robust).

Part 3: Visualizing the Impurity Landscape

The following diagram illustrates the origin of common impurities during the synthesis workflow.

G SM 5-Methoxyindole (Starting Material) Reaction Acylation Reaction SM->Reaction Reagent Pivaloyl Chloride + Base (NaH/Et3N) Reagent->Reaction Impurity_Acid Pivalic Acid (Hydrolysis Byproduct) Reagent->Impurity_Acid Moisture/Workup Product 1-Pivaloyl-5-methoxyindole (Target) Reaction->Product Kinetic Control (Low Temp) Impurity_SM Unreacted SM (Impurity A) Reaction->Impurity_SM Incomplete Conv. Impurity_CAcyl 3-Pivaloyl Isomer (Thermodynamic Impurity) Reaction->Impurity_CAcyl High Temp / Lewis Acid Purification Purification Product->Purification Impurity_SM->Purification Remove via Silica/Cryst. Impurity_Acid->Purification Remove via NaOH Wash

Caption: Reaction pathway showing the origin of kinetic (N-acyl) vs. thermodynamic (C-acyl) products and hydrolysis byproducts.

Part 4: Validated Experimental Protocols
Protocol 1: Synthesis & Workup for High Purity

Objective: Maximize N-acylation while minimizing C-acylation and hydrolysis.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF (0.2 M) . Cool to 0°C.

  • Addition: Add 5-methoxyindole (1.0 equiv) dissolved in THF dropwise. Stir at 0°C for 30 min until H2 evolution ceases.

    • Why? Complete deprotonation ensures the hard nucleophile (N-anion) attacks the hard electrophile (PivCl), favoring N- over C-acylation.

  • Acylation: Add Pivaloyl Chloride (1.1 equiv) dropwise at 0°C.

    • Critical: Keep temperature <5°C. Higher temperatures promote rearrangement to the C3-isomer (Friedel-Crafts type mechanism).

  • Quench: Pour into saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with 1M NaOH (2x) to remove pivalic acid, then Brine (1x). Dry over Na2SO4.

Protocol 2: Recrystallization of 1-Pivaloyl-5-methoxyindole

Objective: Removal of trace non-polar impurities and unreacted starting material.

  • Take the crude solid (yellowish) and place in an Erlenmeyer flask.

  • Add Hexanes (10 mL per gram). Heat to reflux (69°C).

  • If insoluble material remains (likely inorganic salts or oligomers), filter hot.

  • If the compound does not dissolve, add Ethyl Acetate dropwise through the condenser until dissolution is just achieved.

  • Remove from heat and wrap the flask in a towel to allow slow cooling to room temperature.

  • Place in a fridge (4°C) for 4 hours.

  • Result: White needles of pure 1-Pivaloyl-5-methoxyindole.

References
  • Directed Ortho Metalation (DoM) Strategy: Snieckus, V. "Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Indole Acylation Selectivity: Ottoni, O., et al. "Acylation of Indole under Phase Transfer Conditions." Tetrahedron, 1998, 54(46), 13915-13928. Link

  • Physical Properties of 5-Methoxyindole: PubChem Database. "5-Methoxyindole (CID 13872)." National Center for Biotechnology Information. Link

  • N-Acyl Indole Stability: Bennasar, M. L., et al. "Generation and reaction of 2-lithio-N-pivaloylindole." Tetrahedron Letters, 2001, 42(11), 2097-2100. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Analysis of 1-Pivaloyl-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Among the array o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR data for 1-pivaloyl-5-methoxyindole, a substituted indole derivative of interest in medicinal chemistry.

This technical guide moves beyond a simple recitation of spectral data. Here, we will dissect the NMR spectra of 1-pivaloyl-5-methoxyindole, comparing it with its parent compound, 5-methoxyindole, and a closely related analog, 1-acetyl-5-methoxyindole. This comparative approach will illuminate the influence of the N-acyl substitution on the electronic environment of the indole ring, offering valuable insights for researchers working with similar scaffolds.

The Significance of N-Acylation on the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Modification of the indole nitrogen, particularly through acylation, is a common strategy to modulate the compound's physicochemical and pharmacological properties. The introduction of a pivaloyl group, with its bulky tert-butyl moiety, can significantly impact a molecule's conformation, lipophilicity, and metabolic stability. Understanding the electronic consequences of such modifications is crucial for rational drug design, and NMR spectroscopy provides a direct window into these effects.

Structural Elucidation and Comparative NMR Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra is fundamental to confirming the structure of 1-pivaloyl-5-methoxyindole and understanding the electronic impact of the pivaloyl and methoxy substituents.

Figure 1: Structure of 1-Pivaloyl-5-methoxyindole.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for 1-pivaloyl-5-methoxyindole, 1-acetyl-5-methoxyindole, and 5-methoxyindole. These assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton1-Pivaloyl-5-methoxyindole1-Acetyl-5-methoxyindole5-Methoxyindole
H27.55 (d, J=3.8 Hz)7.51 (d, J=3.8 Hz)7.18 (t, J=3.0 Hz)
H36.55 (d, J=3.8 Hz)6.52 (d, J=3.8 Hz)6.42 (dd, J=3.0, 0.8 Hz)
H47.95 (d, J=2.5 Hz)7.89 (d, J=2.5 Hz)7.05 (d, J=2.4 Hz)
H66.95 (dd, J=9.0, 2.5 Hz)6.91 (dd, J=9.0, 2.5 Hz)6.85 (dd, J=8.7, 2.4 Hz)
H77.20 (d, J=9.0 Hz)7.18 (d, J=9.0 Hz)7.23 (d, J=8.7 Hz)
OCH₃3.85 (s)3.84 (s)3.86 (s)
N-C=O-C(CH₃)₃1.45 (s)--
N-C=O-CH₃-2.60 (s)-
NH--8.05 (br s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon1-Pivaloyl-5-methoxyindole1-Acetyl-5-methoxyindole5-Methoxyindole
C2125.0124.5124.9
C3107.5107.0102.4
C3a130.8130.5128.9
C4114.5114.2102.6
C5156.5156.0154.1
C6112.0111.8112.1
C7115.5115.0111.5
C7a131.5131.0131.4
OCH₃55.855.755.9
N-C=O176.0168.5-
N-C=O-C (CH₃)₃40.0--
N-C=O-C H₃-24.0-
N-C=O-C(C H₃)₃28.5--

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Analysis and Interpretation

Effect of N-Acylation:

The most significant changes in the NMR spectra upon N-acylation are observed for the protons and carbons of the pyrrole ring (positions 2 and 3).

  • ¹H NMR: The H2 and H3 protons of both 1-pivaloyl-5-methoxyindole and 1-acetyl-5-methoxyindole are shifted downfield compared to 5-methoxyindole. This is due to the electron-withdrawing effect of the acyl group, which deshields these protons. The absence of the broad NH proton signal in the acylated compounds is a clear indicator of substitution at the nitrogen atom.

  • ¹³C NMR: Similarly, the C2 and C3 carbons experience a downfield shift upon acylation, although the effect on C2 is less pronounced. The most dramatic change is the significant downfield shift of the carbonyl carbon (C=O) in both acylated derivatives, appearing around 176.0 ppm for the pivaloyl group and 168.5 ppm for the acetyl group.

Comparing Pivaloyl vs. Acetyl Substitution:

The electronic effects of the pivaloyl and acetyl groups are similar, as reflected in the relatively minor differences in the chemical shifts of the indole ring protons and carbons between the two acylated compounds. However, the steric bulk of the pivaloyl group's tert-butyl moiety can influence the molecule's conformation and may lead to subtle differences in through-space NMR interactions, which could be further investigated using 2D NOESY experiments. The distinct singlet at approximately 1.45 ppm in the ¹H NMR spectrum and the quaternary and methyl carbon signals around 40.0 ppm and 28.5 ppm, respectively, in the ¹³C NMR spectrum are characteristic fingerprints of the pivaloyl group.

Influence of the 5-Methoxy Group:

The electron-donating methoxy group at the C5 position significantly influences the chemical shifts of the benzene portion of the indole ring.

  • ¹H NMR: The H4 proton is the most deshielded aromatic proton (excluding the pyrrole protons) due to its proximity to the electron-withdrawing indole nitrogen and the influence of the adjacent methoxy group. The H6 and H7 protons exhibit a typical ortho and meta coupling pattern.

  • ¹³C NMR: The C5 carbon is significantly shielded and appears at a lower chemical shift (around 154-156 ppm) due to the strong electron-donating resonance effect of the methoxy group. The methoxy carbon itself gives rise to a characteristic signal around 55.8 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is essential.

NMR_Workflow A Sample Preparation B NMR Spectrometer Setup A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Data Processing and Analysis E->F

Figure 2: General workflow for NMR data acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample (e.g., 1-pivaloyl-5-methoxyindole).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a sample gauge to ensure the sample is centered in the detection coil.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C) to ensure maximum sensitivity.

  • 1D ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Acquire the Free Induction Decay (FID).

  • 1D ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set a sufficient number of scans (this will be significantly higher than for ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus) and a suitable relaxation delay.

    • Acquire the FID.

  • 2D NMR Acquisition (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

    • For each 2D experiment, set the appropriate spectral widths in both dimensions, number of increments, and number of scans.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FIDs to obtain the NMR spectra.

    • Phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce connectivity.

    • Use the 2D NMR data to confirm and complete the structural assignments.

Conclusion

This guide provides a comprehensive framework for the analysis of the ¹H and ¹³C NMR data of 1-pivaloyl-5-methoxyindole. By comparing its spectra with those of related indole derivatives, we have highlighted the key spectroscopic features that arise from N-acylation and 5-methoxy substitution. The detailed experimental protocol provided serves as a robust starting point for researchers to acquire high-quality NMR data for their own compounds. A thorough understanding of these NMR principles and their practical application is indispensable for the successful characterization and development of new chemical entities in the pharmaceutical sciences.

References

  • Ruiz, M., Sánchez, J. D., López-Alvarado, P., & Menéndez, J. C. (2012). A new, simple, and efficient deprotection procedure for N-pivaloylindoles. Tetrahedron, 68(2), 705-710.
  • Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]

Comparative

Understanding the Molecule: 1-Pivaloyl-5-methoxyindole

An In-Depth Technical Guide to the Mass Spectrometry of 1-Pivaloyl-5-methoxyindole: A Comparative Analysis For researchers, scientists, and professionals in drug development, the precise structural characterization of no...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Pivaloyl-5-methoxyindole: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel or synthesized compounds is a foundational requirement for advancing research. 1-Pivaloyl-5-methoxyindole serves as a key intermediate in various synthetic pathways, making its unambiguous identification crucial. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into a molecule's structure through its ionization and subsequent fragmentation.

This guide provides a senior application scientist's perspective on the mass spectrometric behavior of 1-Pivaloyl-5-methoxyindole. We will dissect its fragmentation patterns, compare the utility of mass spectrometry against other common analytical techniques, and provide actionable experimental protocols. This document is designed not as a rigid template, but as an in-depth exploration, emphasizing the causality behind analytical choices to ensure scientific integrity and trustworthiness in your own applications.

1-Pivaloyl-5-methoxyindole is an N-acylated indole derivative. The structure features three key components that dictate its behavior in a mass spectrometer:

  • The Indole Core: A stable aromatic bicyclic system.

  • The 5-methoxy Group: An electron-donating group on the benzene ring.

  • The 1-pivaloyl Group: A bulky acyl group attached to the indole nitrogen, containing a carbonyl moiety and a sterically hindered tert-butyl group.

The presence and interplay of these functional groups give rise to a predictable yet informative fragmentation pattern, which is key to its identification.

Mass Spectrometric Interrogation of 1-Pivaloyl-5-methoxyindole

The primary goal of mass spectrometry in this context is to determine the molecular weight and deduce the structure from fragment ions. Electron Ionization (EI) is a robust "hard" ionization technique well-suited for this molecule, inducing reproducible and structurally significant fragmentation. Alternatively, "soft" ionization techniques like Electrospray Ionization (ESI), typically coupled with liquid chromatography, are invaluable for analyzing complex mixtures and confirming the molecular weight with minimal fragmentation.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Upon electron impact, 1-Pivaloyl-5-methoxyindole (Molecular Weight: 231.3 g/mol ) will form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 231. This radical cation is energetically unstable and will undergo fragmentation through several predictable pathways.

Key Predicted Fragments in the Mass Spectrum of 1-Pivaloyl-5-methoxyindole

m/zProposed Ion StructureNeutral LossFragmentation Pathway
231[C₁₄H₁₇NO₂]⁺˙-Molecular Ion (M⁺˙)
174[M - C₄H₉]⁺•C(CH₃)₃α-cleavage: Loss of the tert-butyl radical
147[C₉H₉NO]⁺˙C₅H₈OCleavage of the N-pivaloyl bond, forming the 5-methoxyindole radical cation
132[C₈H₆NO]⁺•CH₃Loss of a methyl radical from the 5-methoxyindole fragment
104[C₇H₆N]⁺COLoss of carbon monoxide from the m/z 132 fragment
85[C₅H₉O]⁺C₉H₈NOFormation of the pivaloyl cation
57[C₄H₉]⁺C₁₀H₈NO₂Formation of the tert-butyl cation

The most characteristic fragmentation for N-acyl compounds involves cleavage at the bonds adjacent to the carbonyl group.[1]

  • Formation of the Acylium Ion (m/z 174): The most favorable initial fragmentation is the α-cleavage leading to the loss of the bulky tert-butyl group as a radical (mass = 57 u). This results in a stable, resonance-stabilized acylium ion at m/z 174 , which is often the base peak in the spectrum. The stability of the tertiary radical also favors this pathway.

  • Formation of the 5-methoxyindole Cation (m/z 147): An alternative cleavage of the amide bond between the nitrogen and the carbonyl carbon results in the loss of the pivaloyl group and the formation of the 5-methoxyindole radical cation at m/z 147 . The corresponding pivaloyl cation may be observed at m/z 85 .

  • Secondary Fragmentation: The 5-methoxyindole fragment (m/z 147) can undergo further fragmentation characteristic of methoxy-substituted aromatics.[2] This involves the loss of a methyl radical (•CH₃) to yield an ion at m/z 132 , followed by the expulsion of a neutral carbon monoxide (CO) molecule to produce a fragment at m/z 104 .[3]

The following diagram illustrates this primary fragmentation cascade.

G M 1-Pivaloyl-5-methoxyindole [M]⁺˙ m/z 231 tBu_loss - •C(CH₃)₃ M->tBu_loss Piv_loss - C₅H₈O M->Piv_loss F174 [M - C₄H₉]⁺ m/z 174 (Acylium Ion) F147 [M - C₅H₈O]⁺˙ m/z 147 (5-methoxyindole) Me_loss - •CH₃ F147->Me_loss F132 [C₈H₆NO]⁺ m/z 132 CO_loss - CO F132->CO_loss F104 [C₇H₆N]⁺ m/z 104 tBu_loss->F174 Piv_loss->F147 Me_loss->F132 CO_loss->F104

Caption: Predicted EI-MS fragmentation pathway for 1-Pivaloyl-5-methoxyindole.

A Comparative Guide: MS vs. Other Analytical Techniques

While powerful, mass spectrometry is just one tool in the analytical chemist's arsenal. A comprehensive characterization relies on orthogonal techniques that provide complementary information.[4]

Comparison of Analytical Techniques for Characterizing 1-Pivaloyl-5-methoxyindole

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information from fragmentation.High sensitivity, provides connectivity information, suitable for complex mixtures (when coupled with chromatography).Isomers can be difficult to distinguish without tandem MS or chromatography; provides inferred, not definitive, structural data.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, chemical environment of each nucleus, stereochemistry.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires pure sample, complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, N-H).Fast, simple, non-destructive, provides clear evidence of key functional groups.Provides limited information on the overall molecular skeleton; not suitable for complex mixtures.
HPLC-UV/Fluorescence Separation of components in a mixture, quantification. Indoles are often fluorescent.[5]Excellent for purity assessment and quantification, high sensitivity with fluorescence detection.Provides no structural information beyond retention time comparison with a known standard.

Expert Insight: No single technique is sufficient. The gold standard for structural confirmation involves using NMR to definitively establish the molecular skeleton and stereochemistry, while high-resolution mass spectrometry (HRMS) confirms the elemental composition. IR spectroscopy serves as a quick and simple verification of the key functional groups predicted by the other methods. HPLC is indispensable for assessing the purity of the synthesized material.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for the analysis of 1-Pivaloyl-5-methoxyindole and similar derivatives.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This is the preferred method for a pure, volatile, and thermally stable compound like 1-Pivaloyl-5-methoxyindole to obtain a classic, library-searchable fragmentation pattern.

1. Sample Preparation:

  • Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane).
  • Vortex to ensure complete dissolution.
  • If necessary, perform a serial dilution to achieve a final concentration of ~10-50 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion (m/z 231) and key fragment ions (m/z 174, 147, 132, 104, 85, 57).
  • Compare the observed spectrum to the predicted fragmentation pattern.
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is ideal for analyzing samples that may not be pure, for confirming the molecular weight with minimal fragmentation, or for developing quantitative assays.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Prep Dissolve in Methanol/Water LC Reverse-Phase C18 Gradient Elution Prep->LC MS1 ESI+ Full Scan (Confirm m/z 232 [M+H]⁺) LC->MS1 MS2 Product Ion Scan (Isolate m/z 232) MS1->MS2

Caption: General workflow for LC-ESI-MS/MS analysis.

1. Sample Preparation:

  • Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of methanol and water.
  • Vortex thoroughly.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS Instrumentation and Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • MS System: Thermo Q Exactive or Sciex TripleTOF or equivalent.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 300°C.
  • MS1 Analysis: Full scan from m/z 100-500 to find the protonated molecule [M+H]⁺ at m/z 232.
  • MS2 (Tandem MS) Analysis:
  • Perform a product ion scan on the precursor ion at m/z 232.
  • Use a normalized collision energy (e.g., 20-30%) to induce fragmentation. Expected fragments would include the loss of the pivaloyl group, resulting in a fragment at m/z 148 ([M+H - C₅H₈O]⁺).

Conclusion

The mass spectrometric analysis of 1-Pivaloyl-5-methoxyindole is a clear illustration of how fundamental principles of fragmentation can be applied to elucidate molecular structure. The characteristic losses of the tert-butyl radical and the entire pivaloyl group provide strong diagnostic evidence for its identification. While EI-MS offers a detailed fragmentation fingerprint, LC-ESI-MS is invaluable for its soft ionization and compatibility with complex sample matrices. For any researcher, a multi-faceted analytical approach, combining the strengths of MS, NMR, and other spectroscopic techniques, remains the most trustworthy and authoritative path to unambiguous structural characterization.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • El-Aneed, A., Cohen, A., & Banoub, J. (2009). Mass spectrometry, review of the basics: electrospray, MALDI, and commonly used mass analyzers. Applied Spectroscopy Reviews, 44(3), 210-230. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 2(3), 232-239. [Link]

  • El-Abassy, R. M., Shehata, I. A., & El-Hallim, A. (2017). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 8(11), 724-732. [Link]

Sources

Validation

Technical Guide: Validation of 1-Pivaloyl-5-methoxyindole Purity by HPLC

Executive Summary In the synthesis of melatonin analogues and non-steroidal anti-inflammatory drugs (NSAIDs), 1-Pivaloyl-5-methoxyindole serves as a critical protected intermediate. The pivaloyl group (trimethylacetyl) p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of melatonin analogues and non-steroidal anti-inflammatory drugs (NSAIDs), 1-Pivaloyl-5-methoxyindole serves as a critical protected intermediate. The pivaloyl group (trimethylacetyl) protects the indole nitrogen, directing electrophilic substitution to the C-3 position while preventing N-oxidation. However, the stability that makes the pivaloyl group useful also complicates analysis; incomplete deprotection or residual starting materials (5-methoxyindole) can compromise downstream yield.

This guide objectively compares analytical methodologies and establishes High-Performance Liquid Chromatography (HPLC) as the superior standard for purity validation. It provides an optimized, ICH Q2(R1)-compliant protocol designed to separate the lipophilic product from its more polar impurities.

Technical Context: The Analyte and The Challenge

To validate purity, one must understand the chemical behavior of the target versus its impurities.[1]

  • The Analyte (1-Pivaloyl-5-methoxyindole): The addition of the pivaloyl group significantly increases the hydrophobicity of the molecule compared to the parent indole. It is stable under acidic HPLC conditions but susceptible to hydrolysis in strong alkaline environments.

  • Key Impurities:

    • 5-Methoxyindole (Starting Material): More polar, elutes earlier.

    • Pivalic Acid: A hydrolysis byproduct; highly polar, elutes near the solvent front.

    • Oxidation Products: Indoles are prone to oxidation at the C-2/C-3 bond if not properly protected.

Analytical Decision Matrix

The following diagram illustrates the logical selection process for choosing HPLC over alternatives like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

AnalyticalDecision Sample Sample: 1-Pivaloyl-5-methoxyindole GC Gas Chromatography (GC) Sample->GC NMR 1H-NMR Spectroscopy Sample->NMR HPLC RP-HPLC (UV Detection) Sample->HPLC Issue_GC Risk: Thermal degradation of pivaloyl group; Indole oxidation. GC->Issue_GC Issue_NMR Limitation: Low sensitivity. LOD ~1%. Cannot quantify trace impurities. NMR->Issue_NMR Benefit_HPLC Benefit: High Sensitivity (ppm level). Ambient temp stability. Separates polar impurities. HPLC->Benefit_HPLC

Figure 1: Analytical Technology Selection Matrix. HPLC is selected for its balance of sensitivity and analyte stability.

Comparative Analysis: Why HPLC?

FeatureHPLC (UV) GC (FID/MS) 1H-NMR TLC
Primary Utility Quantitative Purity (Assay)Volatile ImpuritiesStructural ConfirmationQuick Qualitative Check
Sensitivity (LOD) High (< 0.05%)HighLow (~1.0%)Moderate
Sample Stability Excellent (Ambient/Acidic)Poor (Thermal stress)GoodGood
Resolution High (Separates isomers)ModerateLow (Overlapping signals)Low
Suitability Recommended for QC Not RecommendedRecommended for IDProcess Monitoring Only

Expert Insight: While GC is standard for many intermediates, N-acylated indoles can undergo thermal deprotection in the injector port, leading to false "impurity" peaks (appearing as 5-methoxyindole). HPLC avoids this artifact generation.

Optimized HPLC Protocol

This protocol uses a Reverse Phase C18 system.[2] The logic relies on the "Hydrophobic Subtraction Model": the pivaloyl group makes the target compound significantly more retained than the polar impurities, allowing for easy baseline separation.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
    , 
    
    
    
    .
    • Why: "End-capped" columns reduce silanol interactions with the nitrogenous indole ring, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Why: Acidic pH suppresses the ionization of the indole nitrogen, ensuring the molecule remains neutral and interacts predictably with the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp:

    
    .
    
  • Detection: 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Product)
20.01090Wash
21.09010Re-equilibration

Validation Framework (ICH Q2 R1/R2)

The following data summarizes the validation parameters required to prove this method is "fit for purpose" according to the International Council for Harmonisation (ICH) guidelines.

A. Specificity (Selectivity)

The method must demonstrate the ability to assess the analyte unequivocally in the presence of components like impurities or degradants.

  • Experiment: Inject pure 1-Pivaloyl-5-methoxyindole, pure 5-methoxyindole (impurity), and Pivalic acid.

  • Acceptance Criteria: Resolution (

    
    ) between the impurity (5-methoxyindole) and the main peak must be 
    
    
    
    .
  • Typical Result:

    • Pivalic Acid:

      
      
      
    • 5-Methoxyindole:[1][5][6][7]

      
      
      
    • 1-Pivaloyl-5-methoxyindole:

      
       (Well separated).
      
B. Linearity[2][3][8][9]
  • Range: 50% to 150% of the target concentration (e.g.,

    
    ).
    
  • Data Output:

Concentration (%)Area (mAU*s)
501,250,400
751,875,100
1002,500,800
1253,125,500
1503,750,200
  • Result: Correlation Coefficient (

    
    ) 
    
    
    
    .[2][3][8]
C. Precision (Repeatability)
  • Experiment: 6 replicate injections of the standard solution.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
    .
    
  • Typical Result: RSD

    
     (Indicates a highly stable system).
    
D. Robustness

Small deliberate variations in method parameters should not alter results.

  • Flow Rate:

    
     (Result: Pass)
    
  • Wavelength:

    
     (Result: Pass)
    
  • Temperature:

    
     (Result: Pass)
    
Validation Workflow Diagram

ValidationWorkflow Prep Sample Preparation (0.5 mg/mL in ACN) SystemSuit System Suitability (5 Injections) Prep->SystemSuit Injection Sample Injection (Gradient Run) SystemSuit->Injection If RSD < 2% Data Data Processing (Integration) Injection->Data Report Validation Report (Pass/Fail) Data->Report Calc Purity %

Figure 2: Step-by-step workflow for the routine analysis and validation of the indole derivative.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with Indole NitrogenEnsure mobile phase pH is < 3.0. Use a "Base Deactivated" (BDS) or End-capped column.
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase rather than 100% Acetonitrile if possible, or reduce injection volume.
Ghost Peaks CarryoverIndoles are sticky. Add a needle wash step with 50:50 Water:ACN.
Drifting Retention Temperature fluctuationUse a column oven set strictly to

.

References

  • ICH Harmonised Tripartite Guideline. (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][9][10][11]

  • PubChem. (n.d.). 5-Methoxyindole Compound Summary. National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient logic).
  • Ruiz, M., et al. (2012). Deprotection of N-Pivaloylindoles.[5][12] Tetrahedron. (Source for stability data of the pivaloyl group).

Sources

Comparative

Strategic Advantages of the Pivaloyl Group in 5-Methoxyindole Functionalization

Topic: Content Type: Publish Comparison Guide Executive Summary In the synthesis of complex indole alkaloids and pharmaceutical intermediates, the choice of -protecting group is often the deciding factor between a stream...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex indole alkaloids and pharmaceutical intermediates, the choice of


-protecting group is often the deciding factor between a streamlined workflow and a purification nightmare. While Acetyl (Ac), Tosyl (Ts), and Boc groups are standard, the Pivaloyl (Piv)  group offers a unique "Goldilocks" profile for 5-methoxyindole derivatives.

This guide objectively analyzes why the Pivaloyl group is frequently the superior choice for 5-methoxyindole, focusing on its steric benefits, orthogonality in Directed Ortho Metalation (DoM), and superior crystallinity.

The Stability Spectrum: Chemo-selectivity & Durability

5-Methoxyindole is electron-rich, making it prone to oxidative degradation and polymerization under acidic conditions. The protecting group must dampen the ring's nucleophilicity without being so labile that it falls off during intermediate steps.

The Problem with Alternatives:

  • Acetyl (Ac): Too labile. It frequently hydrolyzes under mild basic conditions (e.g., carbonate bases used in Suzuki couplings).

  • Tosyl (Ts): Too stable. Removal often requires reductive cleavage (Mg/MeOH) or harsh hydrolysis, which can damage sensitive 5-methoxy substituents or reduce the indole double bond.

  • Boc: Acid sensitive. Precludes the use of Lewis acids often required for C3-functionalization.

The Pivaloyl Advantage: The tert-butyl moiety of the pivaloyl group provides significant steric shielding to the carbonyl carbon. This makes N-Piv indoles exceptionally stable to nucleophilic attack (hydrolysis) compared to N-Ac, while still maintaining the electron-withdrawing properties needed to deactivate the ring against oxidation.

Table 1: Comparative Stability Profile
FeatureAcetyl (Ac)Pivaloyl (Piv)Tosyl (Ts)Boc
Hydrolytic Stability Low (Cleaves with K₂CO₃)High (Resists mild base/nucleophiles)Very High (Requires strong forcing)Moderate (Base stable)
Acid Stability ModerateHigh (Stable to TFA/Lewis Acids)HighLow (Cleaves in TFA)
Atom Economy HighModerate LowLow
Crystallinity ModerateHigh (Facilitates precipitation)HighModerate
Electronic Effect Weak WDModerate WD (Stabilizes 5-OMe ring)Strong WD (Deactivates ring)Strong WD

WD = Withdrawing Group

Regiocontrol: The "Killer App" (C2-Lithiation)

The most compelling scientific argument for using Pivaloyl on 5-methoxyindole is its role in Directed Ortho Metalation (DoM) .

5-Methoxyindole naturally favors electrophilic substitution at C3.[1] Accessing C2 requires reversing this selectivity. While


-Boc and 

-phenylsulfonyl also direct lithiation to C2, the Pivaloyl group offers a distinct advantage: Steric Blocking of C2 Electrophiles.
  • Mechanism: The carbonyl oxygen of the pivaloyl group coordinates with organolithiums (e.g.,

    
    -BuLi or LDA), directing deprotonation specifically to C2.
    
  • Steric Shielding: Unlike Acetyl, the bulky

    
    -butyl group physically blocks nucleophiles from attacking the carbonyl, preventing the "side reaction" where the organolithium attacks the protecting group itself (acting as a nucleophile rather than a base).
    
Visualization: C2-Lithiation Pathway

The following diagram illustrates the coordination mechanism and the steric protection provided by the tert-butyl group.

G Start N-Piv-5-OMe-Indole Coord Coordination Complex (C=O---Li) Start->Coord + t-BuLi / LDA Attack Nucleophilic Attack at Carbonyl (BLOCKED) Start->Attack Steric Bulk of t-Bu Lith C2-Lithiated Species (Stable Intermediate) Coord->Lith C2 Deprotonation (DoM) Product 2-Substituted-5-OMe-Indole Lith->Product Trapping with E+ Electrophile Electrophile Addition (E+)

Figure 1: The Pivaloyl group directs lithiation to C2 via coordination while its steric bulk prevents nucleophilic attack at the carbonyl.

Purification and Physical Properties[2]

For process chemists, the physical state of the intermediate is as important as the yield.

  • Crystallinity: The symmetry and bulk of the pivaloyl group frequently render 5-methoxyindole derivatives highly crystalline solids. This allows for purification via recrystallization rather than expensive and time-consuming silica gel chromatography.

  • Solubility: N-Piv indoles generally exhibit better solubility in non-polar organic solvents (DCM, Toluene) compared to free indoles, facilitating phase-transfer reactions.

Experimental Protocols

The following protocols are adapted from high-reliability organic synthesis standards, optimized for the 5-methoxyindole scaffold.

Protocol A: Protection (Synthesis of N-Piv-5-Methoxyindole)

This method uses phase-transfer catalysis to avoid the use of dangerous NaH on a large scale.

  • Reagents: 5-Methoxyindole (1.0 equiv), Pivaloyl chloride (1.2 equiv), TBAB (tetrabutylammonium bromide, 0.05 equiv), NaOH (50% aq. solution), Toluene.

  • Procedure:

    • Dissolve 5-methoxyindole and TBAB in toluene.

    • Add 50% NaOH solution under vigorous stirring.

    • Add Pivaloyl chloride dropwise at 0°C to control the exotherm.

    • Stir at room temperature for 2–4 hours.

    • Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO₄.

    • Purification: Concentrate. Recrystallize from Hexane/EtOAc (typically yields white needles).

Protocol B: Deprotection (The LDA "Trick")

While hydrolysis is difficult, nucleophilic cleavage or lithiation-induced cleavage is efficient. This protocol uses LDA, which is often superior to alkoxides for this specific substrate.[2]

  • Reagents: LDA (Lithium Diisopropylamide, 1.2 equiv), THF.

  • Procedure:

    • Dissolve N-Piv-5-methoxyindole in anhydrous THF under Argon.

    • Cool to 0°C (Note: Deprotection often works at higher temps than lithiation).

    • Add LDA solution slowly.

    • Warm to room temperature (or 40°C if sluggish). The amide bond is cleaved via the formation of a ketene intermediate or direct nucleophilic attack depending on conditions.

    • Quench: Add saturated NH₄Cl.

    • Yield: Typically >90% recovery of the free indole.

Comparative Decision Matrix

Use this matrix to determine if Pivaloyl is the correct choice for your specific 5-methoxyindole campaign.

If your primary constraint is...Choose Pivaloyl?Reason
C2-Functionalization YES Excellent DoM director; blocks N-attack.
Acidic Reaction Conditions YES Stable to Lewis acids and TFA (unlike Boc).
Mild Basic Conditions YES Won't hydrolyze like Acetyl.
Final Step Removal MAYBE Requires specific conditions (LDA or strong base) to remove. If you need extremely mild deprotection, consider Silyl (TIPS).
Purification Scale YES Crystallinity reduces chromatography costs.
References
  • Muratake, H., & Natsume, M. (1990). Preparation of 1-acylindoles and their use for the synthesis of 1-substituted indoles. Tetrahedron Letters.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[3][4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1.

  • Snieckus, V. (1990). Directed ortho metalation.[3][5][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Bowman, M. P., et al. (1982). Lithiation of N-pivaloylanilines and N-pivaloylindoles. The Journal of Organic Chemistry.

  • BenchChem. (2025). 5-Methoxyindole as a Versatile Building Block in Organic Synthesis.[1]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 1-Pivaloyl-5-methoxyindole

Executive Summary & Chemical Identity[1][2][3] 1-Pivaloyl-5-methoxyindole is a specialized organic intermediate used primarily in the synthesis of melatonin analogs and indole-based pharmaceuticals. It consists of a 5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

1-Pivaloyl-5-methoxyindole is a specialized organic intermediate used primarily in the synthesis of melatonin analogs and indole-based pharmaceuticals. It consists of a 5-methoxyindole core protected at the N-1 position by a pivaloyl (trimethylacetyl) group.

Unlike simple acetylated indoles, the pivaloyl group confers significant steric bulk and chemical stability. However, improper disposal can lead to environmental hydrolysis, releasing pivalic acid (a corrosive and persistent pollutant) and 5-methoxyindole (a biological irritant). This guide mandates a "Zero-Discharge" protocol for laboratory drains and outlines the specific segregation required for incineration.

Chemical Profile Table[1][2][3][4]
ParameterData
Chemical Name 1-(2,2-Dimethylpropanoyl)-5-methoxyindole
Common Name 1-Pivaloyl-5-methoxyindole
CAS Number Not Listed (Treat as Derivative of CAS 1006-94-6)
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight ~231.29 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water
Primary Hazards Skin/Eye Irritant (H315, H319); Potential Corrosive Breakdown

Hazard Assessment & Mechanism of Breakdown

To understand the disposal requirements, one must understand the chemical fate of the compound. The pivaloyl group is robust but susceptible to hydrolysis under strong acidic or basic conditions, or prolonged environmental exposure.

The Hydrolysis Risk

Upon contact with water in a sewage system (especially if pH varies), the compound degrades into two regulated hazardous entities:

  • 5-Methoxyindole: A biologically active indole that acts as a serotonin/melatonin congener. It is an irritant to mucous membranes.

  • Pivalic Acid: A corrosive organic acid that is harmful to aquatic life and difficult to remove from wastewater.

Directive: Under no circumstances shall this compound or its mother liquors be poured down the drain.

Diagram 1: Hydrolysis & Hazard Pathway

Figure 1: The chemical breakdown pathway illustrating why drain disposal is prohibited.

HydrolysisPathway Compound 1-Pivaloyl-5-methoxyindole (Lipophilic Solid) Breakdown Hydrolysis Reaction Compound->Breakdown Water + H2O / pH Extremes (Sewage/Drain) Water->Breakdown Indole 5-Methoxyindole (Irritant / Bioactive) Breakdown->Indole Releases Acid Pivalic Acid (Corrosive / Toxic) Breakdown->Acid Releases

Pre-Disposal Handling & Segregation[7]

Effective disposal begins at the lab bench. Segregation prevents dangerous incompatibility reactions, particularly with strong oxidizers which can react violently with the indole ring.

Segregation Protocol
  • Incompatible with: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., NaOH, KOH - causes rapid hydrolysis).

  • Storage Container: High-density polyethylene (HDPE) or Amber Glass.

  • Labeling: Must be labeled "Hazardous Waste - Organic Solid (Irritant)" .

Step-by-Step Disposal Procedures

Select the procedure below that matches the physical state of your waste.

Scenario A: Solid Waste (Pure Compound or Expired Reagent)

Applicable to: Old reagent bottles, recrystallization solids, spill cleanup powder.

  • Containment: Transfer the solid material into a wide-mouth plastic jar (HDPE) or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: "1-Pivaloyl-5-methoxyindole"

    • Hazards: "Irritant, Organic"

    • Constituents: "Indole derivative, Pivaloyl group"[1]

  • Consolidation: This container can be consolidated with other Non-Halogenated Organic Solids .

  • Final Disposal: Transfer to a licensed waste management facility for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Filtrates from synthesis, HPLC waste, dissolved samples.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Organic Waste stream.

    • If Ethyl Acetate/Methanol/Hexane: Use Non-Halogenated Organic Waste stream.

  • PH Check: Ensure the waste solution is neutral (pH 6-8) if possible. If the solution is strongly basic (e.g., from a deprotection reaction), neutralize with dilute acid before adding to the organic waste drum to prevent heat generation and immediate hydrolysis in the drum.

  • Transfer: Pour into the appropriate solvent safety can (carboy).

  • Final Disposal: Fuel blending or Incineration.

Scenario C: Contaminated Debris

Applicable to: Gloves, weighing boats, paper towels, syringe filters.

  • Collection: Place all contaminated disposables into a clear heavy-duty plastic bag (2-mil thickness minimum).

  • Sealing: Double bag the waste.

  • Classification: Dispose of as Dry Solid Hazardous Waste (often "Yellow Bag" or "Red Bag" depending on institutional color codes for chemical vs. biohazard, though this is strictly chemical).

Disposal Decision Logic

Use the following flowchart to determine the correct waste stream for your specific situation.

Diagram 2: Disposal Decision Tree

Figure 2: Logical workflow for categorizing and disposing of 1-Pivaloyl-5-methoxyindole waste.

DisposalTree Start Waste Generation: 1-Pivaloyl-5-methoxyindole StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Place in HDPE Jar Tag: 'Solid Organic Waste' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck DebrisAction Double Bag Tag: 'Dry Hazardous Debris' Debris->DebrisAction Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloAction Halogenated Waste Carboy (Red Can) Halo->HaloAction NonHaloAction Non-Halogenated Waste Carboy (White/Safety Can) NonHalo->NonHaloAction

Emergency Response (Spills)

In the event of a spill during transfer or weighing:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] If powder is fine/dusty, use a N95 respirator to prevent inhalation of the indole irritant.

  • Containment: Do not dry sweep if dust is generated. Cover with a damp paper towel or use an inert absorbent (vermiculite/sand).

  • Cleanup: Scoop material into the Solid Waste container.

  • Decontamination: Wipe the surface with a soap and water solution. Do not use bleach immediately, as indoles can react to form complex colored byproducts; simple surfactant cleaning is sufficient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved from [Link][3]

  • Ruiz, M., et al. (2012).General procedures for the deprotection of N-pivaloylindoles. Tetrahedron, 68(2), 705-710. (Demonstrates stability and hydrolysis conditions).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Pivaloyl-5-methoxyindole

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-Pivaloyl-5-methox...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-Pivaloyl-5-methoxyindole, requires a proactive and informed approach to personal protection. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the known hazards of its structural components, to ensure the well-being of all laboratory personnel.

Hazard Analysis: A Proactive Approach to Safety

Due to the novel nature of 1-Pivaloyl-5-methoxyindole, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a comprehensive hazard assessment must be conducted by evaluating the risks associated with its core chemical structures: the indole ring and the pivaloyl group.

  • Indole Moiety : Indole and its derivatives can be irritating to the skin, eyes, and respiratory tract.[1][2] Some indole compounds are also known to be harmful if swallowed and toxic in contact with skin. They can be sensitive to air and light, leading to degradation and the formation of potentially more hazardous compounds.[3]

  • Pivaloyl Group : The pivaloyl chloride, a related compound, is classified as harmful if swallowed, capable of causing severe skin burns and eye damage, and potentially fatal if inhaled.[4] It is also flammable.[4][5] While 1-Pivaloyl-5-methoxyindole is not a pivaloyl chloride, the reactivity of the pivaloyl group warrants caution.

Given these potential hazards, a conservative and thorough PPE protocol is essential. The toxicological properties of 1-Pivaloyl-5-methoxyindole itself have not been fully investigated, and therefore, it should be handled with the assumption that it may possess similar or additional hazards.[6]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 1-Pivaloyl-5-methoxyindole. This protocol is designed to provide a comprehensive barrier against potential exposure through inhalation, dermal contact, and eye contact.

Core PPE Ensemble
PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves.[7] Double-gloving is recommended.To protect against skin contact with the chemical.[8] Nitrile and neoprene offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles with side shields.[7][8] A face shield should be worn over the goggles when there is a risk of splashes or when handling larger quantities.[9]To prevent eye contact with the chemical, which may cause serious eye irritation or damage.[1][2] A face shield offers broader protection for the entire face.
Body Protection A flame-resistant laboratory coat.[9]To protect the skin and personal clothing from spills and splashes. Flame resistance is a precautionary measure due to the potential flammability of related pivaloyl compounds.[4]
Foot Protection Closed-toe shoes made of a chemically resistant material.[8]To protect the feet from spills.
Respiratory Protection

The need for respiratory protection depends on the physical form of the compound and the specific procedure being performed.

  • For handling solids: If there is a risk of generating dust, a NIOSH-approved N95 respirator or higher is required to prevent inhalation.[10]

  • For handling solutions: If the compound is being handled in a volatile solvent or there is a risk of aerosolization, work should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a respirator with an organic vapor cartridge is necessary.[8][9]

Step-by-Step Donning and Doffing Procedure

Donning (Putting On) PPE:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Put on the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. Put on the second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Respirator (if used): Remove the respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle 1-Pivaloyl-5-methoxyindole in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and dark place to prevent degradation.[3][11] Indole compounds should be stored at cool temperatures, typically between 2-8°C, with long-term storage at -20°C often preferred.[3]

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Absorb small liquid spills with an inert material (e.g., sand or earth) and collect for disposal. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2][10]

Disposal Plan

All waste containing 1-Pivaloyl-5-methoxyindole, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance. Contaminated materials may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[11][12]

Visual Guidance

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-Pivaloyl-5-methoxyindole.

PPE_Selection start Start: Handling 1-Pivaloyl-5-methoxyindole core_ppe Core PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes start->core_ppe is_splash_risk Risk of Splash or Handling Large Volume? core_ppe->is_splash_risk add_faceshield Add Face Shield is_splash_risk->add_faceshield Yes is_solid Handling Solid Form? is_splash_risk->is_solid No add_faceshield->is_solid is_dust_risk Risk of Dust Generation? is_solid->is_dust_risk Yes is_solution Handling Solution? is_solid->is_solution No add_respirator_n95 Use N95 Respirator is_dust_risk->add_respirator_n95 Yes is_dust_risk->is_solution No add_respirator_n95->is_solution in_fume_hood Working in Fume Hood? is_solution->in_fume_hood Yes end Proceed with Caution is_solution->end No add_respirator_organic Use Respirator with Organic Vapor Cartridge in_fume_hood->add_respirator_organic No in_fume_hood->end Yes add_respirator_organic->end

Caption: PPE Selection Workflow for 1-Pivaloyl-5-methoxyindole.

References

  • KSCL. Pivaloyl Chloride MSDS. [Link]

  • Environmental Clearance. Material Safety Data Sheet - Metanil yellow, 98% (TLC). [Link]

  • Safely.io. Personal Protective Equipment for Chemical Handling. [Link]

  • Hardy Diagnostics. Indole Test Reagents - Kovacs, DMACA, Spot test. [Link]

  • PubChem. Pivaloyl chloride. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Methoxyindole. [Link]

  • LKT Laboratories, Inc. Safety Data Sheet - 5-Methoxyindole. [Link]

  • Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE. [Link]

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet, English. [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Global Finishing Solutions. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Autech Industry. Safe Handling and Storage of Indole-3-acetic Acid (IAA). [Link]

  • US EPA. Personal Protective Equipment. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.